2-Isobutyl-1,3-oxothiolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
63874-84-0 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
FYGCGLKHZOKOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1OCCS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-oxothiolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-isobutyl-1,3-oxothiolane, a heterocyclic compound with potential applications in pharmaceutical and materials science. The document outlines the primary synthetic route, a representative experimental protocol, and the expected physicochemical and spectroscopic properties based on available data for structurally related compounds.
Core Synthesis Pathway
The principal and most direct method for the synthesis of this compound is the acid-catalyzed condensation reaction between isovaleraldehyde and 2-mercaptoethanol. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered 1,3-oxothiolane ring. To drive the reaction to completion, the water byproduct is typically removed azeotropically.
A general reaction scheme is presented below:
Isovaleraldehyde + 2-Mercaptoethanol ⇌ this compound + Water
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following procedure is a representative method adapted from established protocols for the synthesis of analogous 2-alkyl-1,3-oxathiolanes.[1] This protocol utilizes p-toluenesulfonic acid as a catalyst and toluene as a solvent to facilitate azeotropic water removal.[1]
Materials and Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask are added isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0-1.2 equivalents), and toluene (approximately 2-3 mL per mmol of aldehyde).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) is added to the mixture.
-
The flask is equipped with a Dean-Stark apparatus and a reflux condenser, and the mixture is heated to reflux with vigorous stirring.
-
The reaction progress is monitored by the collection of water in the Dean-Stark trap and can also be followed by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (i.e., no more water is collected), the reaction mixture is allowed to cool to room temperature.
-
The mixture is then transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄OS | [2] |
| Molecular Weight | 146.25 g/mol | [2] |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | [2] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis of Prediction |
| Boiling Point | 180-200 °C (at atm. pressure) | Extrapolation from similar 2-alkyl-1,3-oxathiolanes |
| Density | ~0.95-1.05 g/cm³ | General density of similar organic compounds |
| Refractive Index | ~1.47-1.49 | Typical range for analogous structures |
| Yield | >80% | Based on reported yields for similar reactions[1] |
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR | Isobutyl Group: - δ ~0.9-1.0 (d, 6H, -CH(CH₃ )₂) - δ ~1.7-1.9 (m, 1H, -CH (CH₃)₂) - δ ~1.5-1.7 (m, 2H, -CH₂ CH(CH₃)₂) Oxothiolane Ring: - δ ~4.8-5.2 (t, 1H, O-CH-S) - δ ~3.8-4.2 (m, 2H, -OCH₂ -) - δ ~2.9-3.3 (m, 2H, -SCH₂ -) |
| ¹³C NMR | Isobutyl Group: - δ ~22-24 (-CH(C H₃)₂) - δ ~24-26 (-C H(CH₃)₂) - δ ~45-48 (-C H₂CH(CH₃)₂) Oxothiolane Ring: - δ ~80-85 (O-C H-S) - δ ~65-70 (-OC H₂-) - δ ~35-40 (-SC H₂-) |
| IR (cm⁻¹) | - 2955-2870 (C-H stretching, alkyl) - 1470-1450 (C-H bending, alkyl) - 1250-1000 (C-O stretching) - 700-600 (C-S stretching) |
| Mass Spec (m/z) | - 146 (M⁺) - 103 (M⁺ - C₃H₇) - 89 (M⁺ - C₄H₉) - 75 - 61 - 43 (isobutyl fragment) |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Logical Relationship Diagram
Caption: Factors influencing the synthesis of the target compound.
References
An In-depth Technical Guide to the Chemical Properties of 2-Isobutyl-1,3-oxothiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-1,3-oxothiolane, also known by its IUPAC name 2-(2-methylpropyl)-1,3-oxathiolane, is a heterocyclic organic compound with potential applications in the fields of flavor and fragrance chemistry. Its unique structure, containing both oxygen and sulfur heteroatoms within a five-membered ring, imparts specific chemical and sensory properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, a general synthesis protocol, and expected spectroscopic data. Due to the limited availability of experimental data for this specific compound, some properties are presented as predicted values, and methodologies are based on established procedures for analogous structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other physical properties are often estimated due to a lack of published experimental values.
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | |
| Molecular Formula | C₇H₁₄OS | [1] |
| Molecular Weight | 146.25 g/mol | [1] |
| Boiling Point | Predicted: ~190-210 °C | (Estimated based on similar structures) |
| Melting Point | Not available | |
| Density | Predicted: ~0.95-1.05 g/cm³ | (Estimated based on similar structures) |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | (Inferred from structure) |
| Appearance | Colorless to pale yellow liquid (expected) | (Inferred from similar compounds) |
| Odor Profile | Potential for fruity, green, or sulfurous notes | (Based on related oxathiolane and thiol compounds)[2][3] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with 2-mercaptoethanol. This reaction is a classic example of the formation of a cyclic thioacetal.[4]
Reaction Scheme:
Materials:
-
Isovaleraldehyde
-
2-Mercaptoethanol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (or another acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of isovaleraldehyde and 2-mercaptoethanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the oxothiolane ring protons.
-
Isobutyl group:
-
A doublet for the six methyl protons (CH₃)₂.
-
A multiplet for the methine proton (CH).
-
A doublet for the methylene protons (CH₂).
-
-
Oxathiolane ring:
-
A triplet for the proton at the C2 position (CH attached to both O and S).
-
Multiplets for the two sets of methylene protons on the C4 and C5 positions of the ring (OCH₂ and SCH₂).
-
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Isobutyl group:
-
Signals for the two equivalent methyl carbons.
-
A signal for the methine carbon.
-
A signal for the methylene carbon.
-
-
Oxathiolane ring:
-
A signal for the C2 carbon (acetal carbon) at a characteristic downfield shift.
-
Signals for the C4 and C5 carbons of the ring.
-
Mass Spectrometry (Expected)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve the loss of the isobutyl group and cleavage of the oxathiolane ring.
Safety and Handling
Specific safety data for this compound is not available. However, based on the starting materials and related compounds, the following precautions should be taken:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][7][8][9][10]
-
Avoid inhalation, ingestion, and skin contact.
-
2-Mercaptoethanol has a strong, unpleasant odor and is toxic. Handle with extreme care.
-
Isovaleraldehyde is flammable and an irritant.
Applications
While specific applications for this compound are not widely documented, related 1,3-oxathiolane and 1,3-oxathiane derivatives are known for their use in the flavor and fragrance industry.[2][3][11] They can contribute to a variety of fruity, green, and tropical notes. Further research may uncover specific sensory attributes and potential applications for this compound in food, beverages, and consumer products.
Logical Workflow
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Isobutyl-1,3-Oxothiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-isobutyl-1,3-oxothiolane. Due to the limited availability of published experimental data for this specific compound, this report leverages spectroscopic data from analogous structures, including the 1,3-oxothiolane core and compounds containing the isobutyl moiety, to predict the characteristic spectral features. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds in research and drug development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are based on established chemical shift principles and fragmentation patterns observed in structurally similar molecules.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~5.2 - 5.4 | t | ~5.0 - 6.0 |
| H-4 (OCH₂) | ~4.2 - 4.4 (1H), ~3.9 - 4.1 (1H) | m | - |
| H-5 (SCH₂) | ~3.1 - 3.3 (1H), ~2.9 - 3.1 (1H) | m | - |
| H-1' (CH₂) | ~1.8 - 2.0 | m | ~7.0 |
| H-2' (CH) | ~1.9 - 2.1 | m | ~6.5 |
| H-3' (CH₃) | ~0.9 - 1.0 | d | ~6.5 |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~85 - 90 |
| C-4 | ~70 - 75 |
| C-5 | ~35 - 40 |
| C-1' | ~45 - 50 |
| C-2' | ~25 - 30 |
| C-3' | ~22 - 24 |
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Predicted Identity | Relative Intensity |
| 146 | [M]⁺ (Molecular Ion) | Low |
| 103 | [M - C₃H₇]⁺ | Moderate |
| 89 | [M - C₄H₉]⁺ | High |
| 57 | [C₄H₉]⁺ | High |
| 43 | [C₃H₇]⁺ | Moderate |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2955 - 2870 | C-H stretch | Alkyl (isobutyl) |
| 1465 - 1450 | C-H bend | Alkyl (isobutyl) |
| 1385 - 1365 | C-H bend (gem-dimethyl) | Isobutyl |
| 1250 - 1000 | C-O stretch | Acetal |
| 700 - 600 | C-S stretch | Thioether |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay: 1 - 5 seconds.
-
Number of Scans: 16 - 64.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200 - 240 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay: 2 - 10 seconds.
-
Number of Scans: 1024 - 4096.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Scan Speed: 1000 - 2000 amu/s.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film[1].
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 - 32.
-
Mode: Transmittance or Absorbance.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound such as this compound.
References
Technical Guide: 2-Isobutyl-1,3-Oxothiolane (CAS No. 17643-70-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isobutyl-1,3-oxothiolane, a heterocyclic compound of interest in synthetic organic chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its potential applications as a building block in the design of more complex molecules.
Chemical Identity and Properties
This compound, also known by its synonym 2-isopropyl-1,3-oxathiolane, is an organic compound featuring a five-membered ring containing both an oxygen and a sulfur atom. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane |
| Synonym | 2-Isopropyl-1,3-oxathiolane |
| CAS Number | 17643-70-8 |
| Molecular Formula | C₇H₁₄OS |
| Molecular Weight | 146.25 g/mol |
A summary of its computed physical and chemical properties is provided in the table below. Experimental data for this specific compound is limited in publicly available literature; therefore, these values are based on computational models.
| Property | Value |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 146.07653 g/mol |
| Topological Polar Surface Area | 34.5 Ų |
| Heavy Atom Count | 9 |
Synthesis of this compound
The synthesis of 2-substituted 1,3-oxathiolanes is typically achieved through the condensation of an aldehyde with 2-mercaptoethanol. This acid-catalyzed reaction proceeds via the formation of a hemithioacetal followed by intramolecular cyclization and dehydration.
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous 2-alkyl-1,3-oxathiolanes.
Materials:
-
Isobutyraldehyde (2-methylpropanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
Synthetic workflow for this compound.
Role in Synthetic Chemistry and Drug Development
This compound is not known to possess intrinsic biological activity or to be involved in specific signaling pathways. Its primary value to researchers and drug development professionals lies in its utility as a synthetic intermediate. The 1,3-oxathiolane moiety can serve as a protecting group for aldehydes.
Furthermore, the 1,3-oxathiolane ring system is a structural motif present in some bioactive molecules. Therefore, this compound can be considered a building block for the synthesis of more complex molecular architectures with potential therapeutic applications. Its isobutyl group can be a key pharmacophoric element or a lipophilic side chain in the design of new chemical entities.
An In-depth Technical Guide to the Isomers of 2-Isobutyl-1,3-Oxothiolane
This technical guide provides a comprehensive overview of the isomers of 2-isobutyl-1,3-oxothiolane, catering to researchers, scientists, and professionals in drug development. The document details the synthesis, characterization, and potential for chiral separation of these isomers, presenting data in a structured and accessible format.
Introduction to this compound and its Isomerism
This compound is a heterocyclic compound with the chemical formula C7H14OS and a molecular weight of 146.25 g/mol .[1][2] The core structure consists of a five-membered ring containing one oxygen atom, one sulfur atom, and three carbon atoms. The isobutyl group is attached to the carbon atom (C2) situated between the oxygen and sulfur atoms.
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-2-isobutyl-1,3-oxothiolane and (S)-2-isobutyl-1,3-oxothiolane. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The stereochemistry of related 1,3-oxathiolane derivatives has been shown to be a critical determinant of their biological activity, underscoring the importance of understanding and separating the individual enantiomers of this compound.[3][4]
If additional substituents are present on the 1,3-oxothiolane ring, diastereomers such as cis and trans isomers can also exist. For instance, in 2,4-disubstituted 1,3-oxathiolanes, the relative orientation of the substituents at C2 and C4 gives rise to cis and trans diastereomers, which can be distinguished by techniques like 1H NMR spectroscopy.[5][6] This guide will focus on the enantiomers of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with 2-mercaptoethanol.[7][8][9] This reaction is a well-established method for the formation of 2-substituted-1,3-oxathiolanes and proceeds via the formation of a hemithioacetal intermediate, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Racemic Synthesis
This protocol describes a general procedure for the synthesis of racemic this compound.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), 2-mercaptoethanol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure racemic this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and expected spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H14OS | [1][2] |
| Molecular Weight | 146.25 g/mol | [1][2] |
| Appearance | Colorless liquid (expected) | |
| Boiling Point | Data not available | |
| Density | Data not available |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the isobutyl group protons (doublet for methyls, multiplet for the methine, and doublet of doublets for the methylene), a triplet for the proton at C2, and multiplets for the methylene protons of the oxathiolane ring at C4 and C5. |
| ¹³C NMR | Resonances for the carbons of the isobutyl group, the methine carbon at C2, and the methylene carbons at C4 and C5 of the oxathiolane ring. |
| Mass Spec (EI) | A molecular ion peak (M+) at m/z 146, and characteristic fragmentation patterns including the loss of the isobutyl group.[10] |
| IR | C-H stretching and bending vibrations, C-O and C-S stretching frequencies. |
Chiral Isomers and Their Separation
Due to the chiral center at C2, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial for evaluating their individual biological activities.
Experimental Protocol: Chiral HPLC Separation
A general approach for the separation of the enantiomers of this compound involves chiral High-Performance Liquid Chromatography (HPLC).[3][11][12]
Materials and Equipment:
-
Racemic this compound
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Dissolve the racemic mixture of this compound in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Elute the enantiomers with an isocratic mobile phase (e.g., a mixture of hexane and isopropanol). The optimal mobile phase composition will need to be determined experimentally.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the separated enantiomeric fractions.
-
The enantiomeric excess (ee) of the separated fractions can be determined from the peak areas in the chromatogram.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with the isomers of this compound. However, the broader class of 1,3-oxathiolane derivatives has been investigated for various biological activities, and it is established that the stereochemistry of these molecules can significantly influence their biological effects.[3][4][13] Therefore, the synthesis and separation of the enantiomers of this compound are important steps for any future investigation into their potential biological roles.
Conclusion
This technical guide has provided a detailed overview of the isomers of this compound, with a focus on their synthesis and chiral separation. While specific experimental data for this compound is limited, this guide offers robust, generalized protocols based on established chemistry for the synthesis and separation of related 2-substituted-1,3-oxathiolanes. The provided information serves as a valuable resource for researchers interested in exploring the chemical and potential biological properties of these chiral molecules. Further research is warranted to elucidate the specific characteristics and activities of the individual enantiomers of this compound.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. Oxathioacetal synthesis by oxathioacetalisation [organic-chemistry.org]
- 10. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2-isobutyl-1,3-oxothiolane literature review
Physicochemical Properties
Quantitative experimental data for 2-isobutyl-1,3-oxothiolane is limited. The following table summarizes its known properties and provides comparative data for structurally similar compounds to offer context.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-Isopropyl-1,3-oxothiolane | 2-Methyl-1,3-oxothiolane |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane[1] | 2-(1-methylethyl)-1,3-oxathiolane[2] | 2-methyl-1,3-oxathiolane[3] |
| Molecular Formula | C₇H₁₄OS[1] | C₆H₁₂OS[2] | C₄H₈OS[3] |
| Molecular Weight | 146.25 g/mol [1] | 132.23 g/mol [2] | 104.171 g/mol [3] |
| CAS Registry Number | Not explicitly found; PubChem CID: 529631[1] | 17643-70-8[2] | 17642-74-9[3] |
| Topological Polar Surface Area | 34.5 Ų (Computed) | 34.5 Ų (Computed)[2] | Not specified |
| Complexity | Not specified | 72.9 (Computed)[2] | Not specified |
| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed)[2] | Not specified |
| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed)[2] | Not specified |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not described in the available literature. However, the synthesis of 2-substituted 1,3-oxathiolanes is a well-established chemical transformation. It typically involves the acid-catalyzed condensation of an aldehyde or ketone with 2-mercaptoethanol. For this compound, the precursor aldehyde would be isovaleraldehyde (3-methylbutanal).
General Experimental Protocol: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for the formation of 1,3-oxathiolanes.
-
Reaction Setup: A solution of isovaleraldehyde (1.0 equivalent) and 2-mercaptoethanol (1.0-1.2 equivalents) is prepared in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene) to remove water.
-
Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride (ZnCl₂), is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux. The progress of the reaction is monitored by analyzing aliquots using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and finally a saturated brine solution to remove residual water-soluble impurities.
-
Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: General experimental workflow for the synthesis of this compound.
Biological Activity and Potential Applications
No specific biological activities have been reported for this compound itself. However, the 1,3-oxathiolane ring is a significant pharmacophore in medicinal chemistry. Notably, it forms the core of several nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapy, such as Lamivudine and Emtricitabine, which are crucial drugs in the management of HIV/AIDS and Hepatitis B.[4][5] These molecules function as chain terminators during viral DNA synthesis.
The biological relevance of these related compounds suggests that this compound and its derivatives could be valuable scaffolds for screening and development in various therapeutic areas. The isobutyl group would confer a degree of lipophilicity that may influence pharmacokinetic properties.
Given the absence of data, a logical first step for researchers would be to screen the compound against a panel of biological targets to identify potential "hits" for further investigation.
Caption: A logical relationship diagram for future biological evaluation of the core compound.
Conclusion and Future Research Directions
This compound represents an under-investigated chemical entity. While its synthesis can be reasonably predicted based on established chemical principles, a significant knowledge gap exists regarding its specific properties and potential applications. For the scientific community, this presents an opportunity for foundational research.
Future efforts should be directed towards:
-
Optimized Synthesis and Characterization: Developing a robust, high-yield synthesis protocol and performing full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
-
Physicochemical Profiling: Experimentally determining key properties such as boiling point, density, solubility, and logP.
-
Broad Biological Screening: Evaluating the compound and a library of its derivatives against various biological targets, including viral enzymes, bacterial strains, fungal pathogens, and cancer cell lines, to uncover potential therapeutic value.
References
- 1. data.virginia.gov [data.virginia.gov]
- 2. 2-(1-Methylethyl)-1,3-oxathiolane | C6H12OS | CID 28673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]
- 4. CA2340214A1 - Method of manufacture of 1,3-oxathiolane nucleosides - Google Patents [patents.google.com]
- 5. Process of manufacture of 1,3-oxathiolane nucleosides using titanium trichloride mono-isopropoxide [patentalert.com]
The Elusive Nature of 2-Isobutyl-1,3-oxothiolane: A Technical Review of its Discovery and Characterization
For Immediate Release
Holzminden, Germany – October 26, 2025 – The sulfur-containing volatile compound, 2-isobutyl-1,3-oxothiolane, has been identified as a constituent of the complex aroma profile of yellow passion fruit (Passiflora edulis f. flavicarpa). This discovery is part of ongoing research into the intricate blend of esters, terpenes, and sulfur compounds that create the characteristic exotic and slightly sulfury notes of this popular tropical fruit. While its presence has been confirmed, a comprehensive understanding of this specific molecule, including its precise concentration, detailed isolation protocols, and potential biological significance, remains largely uncharted territory for the scientific community.
This technical guide provides a consolidated overview of the current knowledge surrounding this compound, with a focus on its discovery in nature. It is intended for researchers, scientists, and drug development professionals interested in the chemistry of natural products and flavor science.
Discovery in Passiflora edulis f. flavicarpa
The identification of this compound is credited to studies focused on elucidating the complete volatile composition of yellow passion fruit. The fruit's aroma is a complex matrix of over 200 identified compounds, with sulfur-containing molecules playing a crucial role in its unique sensory properties, often contributing to the exotic tropical flavor notes even at trace levels.[1][2] The attractive aroma of ripe yellow passion fruit is known to be associated with these trace sulfur volatiles.[1]
Challenges in Quantification and Isolation
General methodologies for the analysis of volatile compounds in passion fruit have been described, including:
-
Vacuum Headspace (VHS): This technique involves the collection of volatiles from the headspace above the fruit sample under vacuum conditions.[1]
-
Solid-Phase Microextraction (SPME): This method utilizes a coated fiber to extract and concentrate volatile and semi-volatile compounds from the sample headspace for subsequent analysis.
While these techniques are effective for general profiling of volatile compounds, specific, detailed protocols for the targeted isolation and quantification of this compound have not been published. The development of such a protocol would be a critical step for future research into this compound.
Current Gaps in Knowledge
A thorough review of existing scientific literature reveals significant gaps in our understanding of this compound:
-
Quantitative Data: There is a notable absence of published studies reporting the concentration of this compound in any natural matrix. This information is essential for understanding its contribution to the overall aroma profile and for any potential applications.
-
Detailed Experimental Protocols: Specific, validated methods for the extraction, isolation, and purification of this compound from natural sources are not available.
-
Biological Activity and Signaling Pathways: To date, there is no information regarding any biological activity, pharmacological effects, or involvement in signaling pathways for this compound.
Future Research Directions
The discovery of this compound in yellow passion fruit opens up several avenues for future research. A primary focus should be the development of a robust analytical method for its quantification. This would enable studies to determine its concentration in different varieties of passion fruit and at various stages of ripeness.
Furthermore, the synthesis of an analytical standard for this compound is paramount for accurate quantification and for conducting toxicological and pharmacological studies to investigate its potential biological activities.
Below is a conceptual workflow for future research endeavors aimed at bridging the current knowledge gaps.
Caption: A proposed workflow for future research on this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-Oxothiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-1,3-oxothiolane is a heterocyclic compound of interest in various chemical research domains, including flavor chemistry and as a potential intermediate in the synthesis of more complex molecules. While the natural occurrence of this compound may be suggested in trace amounts in some matrices, there is a notable absence of scientific literature detailing its specific biosynthetic pathway. Research into the formation of related oxathiolane and oxazoline structures in food products, such as cocoa, points towards non-enzymatic chemical reactions like the Maillard reaction between amino acids and reducing sugars, rather than a defined, enzyme-catalyzed biosynthesis.
This guide, therefore, pivots from a biosynthetic focus to a comprehensive overview of the chemical synthesis of this compound. The primary and most direct method for its preparation is the acid-catalyzed condensation of isovaleraldehyde (3-methylbutanal) with 2-mercaptoethanol. This reaction is a specific example of a broader class of reactions used for the synthesis of 2-substituted-1,3-oxathiolanes, which are valuable intermediates in organic synthesis, including in the preparation of antiviral nucleoside analogues.[1] This document will provide a detailed examination of this synthetic route, including experimental protocols, quantitative data from related syntheses, and visual diagrams of the reaction and experimental workflow.
Core Synthetic Pathway: Condensation of Isovaleraldehyde and 2-Mercaptoethanol
The principal method for synthesizing this compound is the reaction of isovaleraldehyde with 2-mercaptoethanol. This reaction is an example of oxathioacetalization, where the aldehyde's carbonyl group reacts with the thiol and hydroxyl moieties of 2-mercaptoethanol to form the five-membered 1,3-oxothiolane ring.[2][3] The reaction is typically carried out in the presence of an acid catalyst to facilitate the dehydration step.
A variety of catalysts can be employed to promote this transformation, with the choice of catalyst and reaction conditions influencing the reaction's efficiency and yield. The general reaction is illustrated below:
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data: A Comparative Look at 2-Alkyl-1,3-Oxothiolane Synthesis
While specific yield data for the synthesis of this compound is not extensively reported, the yields of analogous 2-alkyl and 2-aryl-1,3-oxathiolanes synthesized via similar methods provide a strong indication of the expected efficiency of this reaction. The following table summarizes yields for the synthesis of various 2-substituted-1,3-oxathiolanes from their corresponding aldehydes and 2-mercaptoethanol, using different catalytic systems.
| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Crotonaldehyde | p-Toluenesulfonic acid | Benzene | Azeotropic dehydration | 80 | [4] |
| Furfural | p-Toluenesulfonic acid | Benzene | Azeotropic dehydration | 89 | [4] |
| Benzaldehyde | p-Toluenesulfonic acid | Benzene | Azeotropic dehydration | 84 | [4] |
| Various Aromatic & Aliphatic Aldehydes | V(HSO₄)₃ | n-hexane | Reflux | High to excellent | [2] |
| Various Aldehydes | Eosin Y | 1,4-Dioxane | Blue LEDs, N₂, r.t., 12h | Not specified, but effective | [3] |
This data suggests that high yields can be expected for the synthesis of this compound under appropriate conditions, likely in the range of 80-90%.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 2-substituted-1,3-oxathiolanes.[4]
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (or benzene, as an azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Dehydration: The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is monitored (e.g., by TLC or GC) until the starting aldehyde is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
In the absence of a known biosynthetic pathway, the chemical synthesis of this compound is efficiently achieved through the acid-catalyzed condensation of isovaleraldehyde and 2-mercaptoethanol. This method is robust, high-yielding, and analogous to established procedures for a wide range of 2-substituted-1,3-oxathiolanes. For researchers in drug development, the 1,3-oxathiolane core is a significant pharmacophore, and understanding its synthesis is crucial for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale production and further investigation of this compound.
References
A Comprehensive Technical Guide to 2-Isobutyl-1,3-oxathiolane: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 2-isobutyl-1,3-oxathiolane. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides extrapolated data based on analogous compounds. It covers nomenclature, structural information, and key physicochemical parameters. Furthermore, this guide outlines a probable synthetic route and discusses the expected spectral characteristics. A significant focus is placed on the broader class of 1,3-oxathiolane derivatives, which are of substantial interest in medicinal chemistry, particularly as antiviral agents. The mechanism of action for 1,3-oxathiolane-based nucleoside analogues is also detailed, providing context for their application in drug development.
Introduction
2-Isobutyl-1,3-oxathiolane is a heterocyclic organic compound containing a five-membered ring with one oxygen and one sulfur atom at positions 1 and 3, respectively, and an isobutyl substituent at the 2-position. While this specific molecule is not extensively documented, the 1,3-oxathiolane scaffold is a crucial pharmacophore in several commercially successful antiviral drugs.[1] Understanding the fundamental properties of derivatives like 2-isobutyl-1,3-oxathiolane is essential for the design and synthesis of new therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | [2] |
| Molecular Formula | C₇H₁₄OS | [2] |
| Molecular Weight | 146.25 g/mol | [2] |
| CAS Number | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Kovats Retention Index (OV-101 column, 130 °C) | 1079 | [3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-isobutyl-1,3-oxathiolane is not described in the reviewed literature. However, a general and widely used method for the synthesis of 2-substituted-1,3-oxathiolanes involves the acid-catalyzed reaction of an aldehyde or ketone with 2-mercaptoethanol.[4] For 2-isobutyl-1,3-oxathiolane, the precursor aldehyde would be isovaleraldehyde (3-methylbutanal).
General Experimental Protocol: Acid-Catalyzed Thioacetalization
-
Reaction Setup: To a solution of isovaleraldehyde (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) is added 2-mercaptoethanol (1.1 equivalents).
-
Catalyst Addition: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a Lewis acid) is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically heated to reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.
-
Workup: After completion of the reaction (monitored by TLC or GC), the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-isobutyl-1,3-oxathiolane.
Spectral Properties
Specific spectral data (NMR, MS) for 2-isobutyl-1,3-oxathiolane are not available in the searched databases. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like 2-methyl-1,3-oxathiolane.[5][6]
¹H NMR Spectroscopy (Expected)
-
Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the oxathiolane ring.
-
Oxathiolane Ring: A multiplet for the proton at the 2-position (CH-isobutyl), and complex multiplets for the four methylene protons of the ring.
¹³C NMR Spectroscopy (Expected)
-
Isobutyl Group: Resonances for the two equivalent methyl carbons, the methine carbon, and the methylene carbon.
-
Oxathiolane Ring: A resonance for the carbon at the 2-position, and two distinct resonances for the methylene carbons of the oxathiolane ring.
Mass Spectrometry (Expected Fragmentation)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation pathways would likely involve the loss of the isobutyl group, and cleavage of the oxathiolane ring.
Reactivity and Biological Significance
The reactivity of the 1,3-oxathiolane ring is of significant interest, particularly its stability and cleavage under various conditions. The primary importance of the 1,3-oxathiolane moiety in the context of drug development lies in its role as a key structural component of several nucleoside reverse transcriptase inhibitors (NRTIs).[1]
Mechanism of Action of 1,3-Oxathiolane-Based NRTIs
1,3-Oxathiolane nucleoside analogues, such as lamivudine and emtricitabine, are prodrugs that are phosphorylated in vivo to their active triphosphate forms. These triphosphates then act as competitive inhibitors of viral reverse transcriptase. Incorporation of the drug into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[7]
Conclusion
2-Isobutyl-1,3-oxathiolane, while not extensively studied itself, belongs to a class of compounds with significant importance in medicinal chemistry. This guide provides a summary of its known properties and predictive data for its synthesis and spectral characteristics based on established chemical principles and data from related structures. The true value of understanding the properties of such molecules lies in the potential for the development of novel therapeutics, particularly in the realm of antiviral agents. Further experimental investigation into the specific properties and biological activity of 2-isobutyl-1,3-oxathiolane is warranted.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound 529631: 2-Isobutyl-1,3-oxothiolane - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 3. This compound [webbook.nist.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. 2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Isobutyl-1,3-oxothiolane in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyl-1,3-oxothiolane is a sulfur-containing heterocyclic compound with potential applications in the flavor and fragrance industry. While specific data on this compound is limited in publicly available literature, its structural similarity to other known flavor-active oxathiolanes suggests it may possess interesting sensory properties. This document provides an overview of its potential characteristics, along with generalized experimental protocols for its synthesis, sensory evaluation, and chemical analysis, based on established methods for related compounds.
Chemical and Physical Properties
A summary of the basic chemical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | PubChem |
| Molecular Formula | C₇H₁₄OS | PubChem |
| Molecular Weight | 146.25 g/mol | PubChem |
| Appearance | Not available | - |
| Odor | Not available | - |
| Taste | Not available | - |
| Odor Threshold | Not available | - |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies based on the synthesis and analysis of structurally similar 2-alkyl-1,3-oxathiolanes and other volatile sulfur compounds.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-alkyl-1,3-oxathiolanes via the condensation of an aldehyde with 2-mercaptoethanol.
Objective: To synthesize this compound from isovaleraldehyde and 2-mercaptoethanol.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add toluene.
-
Addition of Reactants: Add equimolar amounts of isovaleraldehyde and 2-mercaptoethanol to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
Expected Outcome: A liquid product, this compound. The structure should be confirmed by analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
This protocol outlines a general procedure for determining the odor characteristics of volatile compounds using GC-O.
Objective: To identify the odor active regions and describe the sensory characteristics of this compound.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)
-
Mass spectrometer (MS) detector (optional but recommended for identification)
-
Appropriate GC column (e.g., DB-5, DB-Wax)
-
Humidified air supply for the sniffing port
-
Sample of this compound dissolved in a suitable solvent (e.g., ethanol)
-
Panel of trained sensory assessors
Procedure:
-
Sample Preparation: Prepare a dilution series of the this compound sample in the chosen solvent.
-
GC-O Analysis:
-
Inject an aliquot of the sample into the GC.
-
The effluent from the GC column is split between the detector (e.g., MS or FID) and the sniffing port.
-
A trained assessor sniffs the effluent from the sniffing port and records the retention time and a detailed description of any perceived odors.
-
The intensity of the odor can also be rated on a predefined scale.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the detector.
-
If using an MS detector, identify the compound responsible for each odor.
-
Compile the odor descriptions from all panelists to create a flavor profile.
-
-
Determination of Odor Threshold (Aroma Extract Dilution Analysis - AEDA):
-
Analyze a serial dilution of the sample by GC-O.
-
The highest dilution at which an odor is still detected corresponds to the flavor dilution (FD) factor.
-
The compound with the highest FD factor is considered a key odorant.
-
Protocol 3: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of volatile sulfur compounds in a food matrix.
Objective: To quantify the concentration of this compound in a given food sample.
Materials and Equipment:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials with septa
-
Food sample
-
Internal standard (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound)
-
Sodium chloride
-
Deionized water
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a precise amount of the homogenized sample into a headspace vial.
-
Add a known amount of the internal standard.
-
Add a saturated solution of sodium chloride to enhance the release of volatiles (salting out).
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler.
-
Equilibrate the sample at a specific temperature for a set time to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separate the compounds on an appropriate GC column.
-
Detect and quantify the compounds using the mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Applications in Flavor Chemistry
While direct applications of this compound are not well-documented, based on the sensory properties of related sulfur-containing heterocycles, potential applications could include:
-
Tropical Fruit Flavors: Some oxathiolanes are known to contribute to tropical fruit aromas.
-
Savory Flavors: Sulfur compounds are key components of many savory and meat-like flavors.
-
Complex Flavor Profiles: It could be used as a minor component to add complexity and specific notes to a wide range of flavor formulations.
Further research, particularly sensory analysis, is required to determine the specific flavor profile and potential applications of this compound.
Disclaimer: The information provided in this document is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.
Application of 2-Isobutyl-1,3-oxothiolane in the Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Fragrance Development Professionals
This document provides detailed application notes and experimental protocols relevant to the use of 2-isobutyl-1,3-oxothiolane in the fragrance industry. While specific data for this compound is limited in publicly available literature, the information presented herein is based on the known properties of structurally similar sulfur-containing heterocycles, such as 1,3-oxathianes, which have found utility in flavor and fragrance applications.
Application Notes
1.1. Olfactory Profile and Potential Applications
-
Top to Mid Notes: A potential for green, slightly sharp, and fruity top notes, characteristic of many sulfur-containing compounds. The isobutyl group may introduce a nuance reminiscent of tropical fruits or green, leafy notes.
-
Heart Notes: A developing body with potential for creamy, nutty, and slightly roasted undertones.
-
Base Notes: A subtle, lingering sulfureous character that can add depth and complexity to a fragrance.
Potential applications in fragrance formulations include:
-
Fruity Accords: To enhance the ripeness and juiciness of tropical fruit accords such as passionfruit, guava, and blackcurrant.
-
Gourmand Fragrances: To introduce subtle roasted or nutty facets in coffee, chocolate, and nutty fragrance profiles.
-
Green and Herbal Compositions: To provide a naturalistic, sharp green note in fragrances featuring leafy, grassy, or galbanum-like characteristics.
-
Specialty Effects: In trace amounts, it may be used to create unique and impactful "special effects" in niche and fine fragrance compositions, adding an element of surprise and complexity.
1.2. Physicochemical Properties and Stability
A summary of the known physicochemical properties of this compound is presented in Table 1. Its stability in typical fragrance formulations (e.g., ethanol-based perfumes, lotions, soaps) is expected to be moderate. As with many sulfur-containing compounds, it may be susceptible to oxidation, which could alter its odor profile. It is recommended to store the pure compound under an inert atmosphere and away from light.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | PubChem |
| Molecular Formula | C₇H₁₄OS | PubChem |
| Molecular Weight | 146.25 g/mol | PubChem |
| Appearance | Predicted to be a colorless liquid. | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in ethanol and other common fragrance solvents. | - |
Table 2: Hypothetical Olfactory Data for this compound *
| Parameter | Hypothetical Value Range | Notes |
| Odor Threshold in Air | 0.01 - 10 ppb | Sulfur-containing compounds often have very low odor thresholds. This is an estimated range based on similar molecules. |
| Odor Description | Green, fruity (tropical, passionfruit-like), slightly sulfureous, with creamy and nutty undertones. | This is a hypothesized profile based on the odor of structurally related 1,3-oxathianes used in the fragrance industry.[1] |
| Recommended Use Level | 0.001% - 0.1% in concentrate | Due to its expected potency, it should be used at very low concentrations to avoid an overpowering sulfureous note. |
*The data in this table is hypothetical and intended for illustrative purposes. Experimental determination is required for accurate values.
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes the synthesis of this compound via the acid-catalyzed cyclization of isovaleraldehyde and 2-mercaptoethanol.[2]
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for azeotropic removal of water)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Dichloromethane (for extraction)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), 2-mercaptoethanol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
3.2. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split.
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethanol).
-
Inject an appropriate volume of the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (146.25 m/z) and characteristic fragmentation patterns.
3.3. Sensory Evaluation Protocol
Objective: To determine the odor profile and estimate the odor detection threshold of this compound.
Materials:
-
Purified this compound.
-
Odor-free solvent (e.g., diethyl phthalate or ethanol).
-
Glass smelling strips.
-
A panel of at least five trained sensory analysts.
Procedure for Odor Profile:
-
Prepare a 1% solution of this compound in the chosen solvent.
-
Dip a smelling strip into the solution and allow the solvent to evaporate for a few seconds.
-
Present the smelling strip to the panelists and ask them to describe the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to evaluate the top, middle, and base notes.
-
Compile the descriptors from all panelists to create a comprehensive odor profile.
Procedure for Odor Threshold Estimation:
-
Prepare a series of dilutions of this compound in an odor-free solvent, ranging from very dilute (e.g., 0.0001%) to a concentration that is clearly perceptible (e.g., 0.1%).
-
Use a forced-choice triangle test method, where panelists are presented with three samples (two blanks and one with the odorant) and asked to identify the different sample.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the odorant is considered the odor detection threshold.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: General olfactory signaling pathway for sulfur compounds.
Caption: Role of this compound in a fragrance.
References
Application Notes and Protocols for the Analytical Detection of 2-Isobutyl-1,3-oxothiolane
Introduction
Key Analytical Challenges
The analysis of volatile sulfur compounds like 2-isobutyl-1,3-oxothiolane presents several challenges:
-
High Volatility and Reactivity: These compounds are often present at low concentrations and can be prone to degradation or loss during sample preparation.[2]
-
Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the extraction and detection of the target analyte.
-
Lack of Commercial Standards: The availability of a certified reference standard for this compound may be limited, potentially requiring in-house synthesis and purification for quantitative analysis.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using HS-SPME-GC-MS. This method is suitable for volatile compounds in liquid or solid matrices and can be adapted based on the specific sample type and instrumentation.
1. Sample Preparation
The goal of sample preparation is to homogenize the sample and prepare it for efficient extraction of the target analyte.
-
For Liquid Samples (e.g., beverages, juices):
-
Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
To enhance the release of volatile compounds, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the sample. For example, add 1-2 g of NaCl to the vial.[3]
-
If an internal standard is used for quantification, add a known amount of the standard to the vial.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
For Solid or Semi-Solid Samples (e.g., food products, tissues):
-
Weigh a known amount (e.g., 1-5 g) of the homogenized sample into a headspace vial.
-
Add a small volume of deionized water or a suitable buffer to create a slurry, which facilitates the release of volatiles.
-
Add a salt solution and an internal standard as described for liquid samples.
-
Immediately seal the vial.
-
2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatile analytes from the headspace above the sample.
-
SPME Fiber Selection: For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its broad selectivity for a wide range of volatile and semi-volatile compounds.[2][3]
-
Extraction Parameters:
-
Place the sealed sample vial in a heating block or the autosampler's incubation chamber.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) to allow the analytes to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the incubation temperature.
-
Retract the fiber into the needle.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The extracted analytes are thermally desorbed from the SPME fiber in the hot GC inlet and separated on a capillary column before detection by the mass spectrometer.
-
GC Parameters:
-
Injection Port: Operate in splitless mode to maximize the transfer of the analyte to the column. Set the temperature high enough to ensure rapid desorption (e.g., 250°C).
-
Column: A non-polar or medium-polarity column is typically used for flavor and fragrance analysis. Based on NIST data, columns with phases like OV-101 or SE-52 could be suitable. A common choice would be a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/minute).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: For initial method development and identification, operate in full scan mode (e.g., m/z 40-300).
-
Selective Ion Monitoring (SIM) Mode: For quantification, once the characteristic ions of this compound are identified, switch to SIM mode to increase sensitivity and selectivity.
-
Ion Source Temperature: e.g., 230°C.
-
Transfer Line Temperature: e.g., 280°C.
-
Data Presentation
Quantitative data should be presented in clear, well-structured tables. Below are template tables that can be used to summarize the data obtained during method validation.
Table 1: GC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
|---|---|
| GC System | |
| Injection Mode | Splitless |
| Injection Port Temp. | 250°C |
| Column Type | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | 40°C (2 min), then 5°C/min to 150°C, then 10°C/min to 250°C (5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM |
| SIM Ions | To be determined |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
Table 2: Method Validation Parameters for this compound
| Parameter | Result |
|---|---|
| Linearity | |
| Calibration Range | e.g., 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 20% |
| Accuracy/Recovery (%) | |
| Low Concentration | To be determined |
| Medium Concentration | To be determined |
| High Concentration | To be determined |
Visualizations
Experimental Workflow Diagram
References
- 1. Compound 529631: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of 2-Isobutyl-1,3-oxothiolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isobutyl-1,3-oxothiolane (C₇H₁₄OS, MW: 146.25) is a sulfur-containing heterocyclic compound.[1] Due to its chemical properties, gas chromatography (GC) is an ideal analytical technique for its separation and quantification. This document provides a detailed protocol for the analysis of this compound using GC, suitable for research and quality control applications. The methodologies are based on established chromatographic principles and data from the NIST Chemistry WebBook.[2]
Experimental Protocols
1. Sample Preparation
A precise and accurate sample preparation protocol is crucial for reliable quantitative analysis. The following protocol describes the preparation of a stock solution and calibration standards.
-
Materials:
-
This compound standard
-
Methanol (or other suitable solvent, HPLC grade or higher)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
GC vials with septa
-
-
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the Working Stock Solution with methanol in 10 mL volumetric flasks, as described in the table below.
-
-
| Standard Level | Concentration (µg/mL) | Volume of Working Stock (mL) | Final Volume (mL) |
| 1 | 1.0 | 0.1 | 10 |
| 2 | 5.0 | 0.5 | 10 |
| 3 | 10.0 | 1.0 | 10 |
| 4 | 25.0 | 2.5 | 10 |
| 5 | 50.0 | 5.0 | 10 |
-
Sample Analysis:
-
For unknown samples, perform a preliminary dilution to ensure the concentration falls within the calibration range.
-
Transfer the prepared standards and samples into 2 mL GC vials and seal.
-
2. Gas Chromatography (GC) Method
The following GC parameters are based on data available for the analysis of this compound.[2] Two alternative column and temperature programs are provided.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Injector: Split/Splitless injector.
-
Carrier Gas: Helium (He).
Method 1: Non-polar Column (OV-101 type)
| Parameter | Value |
| Column | Fused silica capillary column (e.g., OV-101), 50 m x 0.32 mm, |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 50 °C, hold for 0 min, then ramp at 4 °C/min to 200 °C, hold for 10 min |
| Detector | FID or MS |
| Detector Temp. | 280 °C (for FID) |
Method 2: Intermediate Polarity Column (SE-52 type)
| Parameter | Value |
| Column | Fused silica capillary column (e.g., SE-52), 60 m x 0.32 mm, 2 µm film |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | 50 °C, hold for 0 min, then ramp at 4 °C/min to 200 °C, hold for 10 min |
| Detector | FID or MS |
| Detector Temp. | 280 °C (for FID) |
Data Presentation
Quantitative data obtained from the analysis of calibration standards should be tabulated to generate a calibration curve. Below is an example of such data.
Table 1: Example Calibration Data for this compound
| Standard Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 1.0 | 15,234 |
| 2 | 5.0 | 78,910 |
| 3 | 10.0 | 155,480 |
| 4 | 25.0 | 380,112 |
| 5 | 50.0 | 765,225 |
| R² Value | - | 0.9995 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Gas Chromatography System Components
References
Application Notes: Mass Spectrometric Analysis of 2-Isobutyl-1,3-oxothiolane
References
- 1. Compound 529631: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note and Protocol for the Laboratory Synthesis of 2-Isobutyl-1,3-Oxothiolane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-isobutyl-1,3-oxothiolane, a heterocyclic compound with potential applications in fragrance, flavoring, and as a building block in organic synthesis. The protocol is based on the established chemical reaction between an aldehyde and a thiol-alcohol.
Introduction
This compound is an organic compound characterized by a five-membered ring containing both an oxygen and a sulfur atom, with an isobutyl group attached to the carbon atom situated between the heteroatoms. The synthesis is achieved through the acid-catalyzed reaction of isovaleraldehyde and 2-mercaptoethanol. This reaction forms a heterocyclic acetal known as an oxathiolane.[1] The IUPAC name for this compound is 2-(2-methylpropyl)-1,3-oxathiolane, and its molecular formula is C7H14OS.[2]
Reaction Scheme
The synthesis proceeds via the following reaction:
Isovaleraldehyde + 2-Mercaptoethanol → this compound + Water
This reaction is a reversible process, and the removal of water can drive the equilibrium towards the formation of the product.
Experimental Protocol
Materials and Reagents:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
Toluene (or a similar azeotroping solvent like benzene or dichloromethane)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with a drying agent
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, combine isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents). Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being formed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain the pure this compound.
-
Characterization:
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
Data Presentation
The following table should be used to record the quantitative data from the synthesis:
| Parameter | Value |
| Mass of Isovaleraldehyde (g) | |
| Moles of Isovaleraldehyde (mol) | |
| Mass of 2-Mercaptoethanol (g) | |
| Moles of 2-Mercaptoethanol (mol) | |
| Mass of Product (g) | |
| Moles of Product (mol) | |
| Theoretical Yield (g) | |
| Percentage Yield (%) | |
| Purity (e.g., by GC) (%) |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: Key species in the acid-catalyzed formation of this compound.
References
Application Notes and Protocols: 2-Isobutyl-1,3-oxothiolane as a Potential Food Additive
Disclaimer: Information regarding the direct application of 2-isobutyl-1,3-oxothiolane as a food additive is limited in publicly available scientific literature. The following application notes and protocols are based on the chemical properties of the compound and information available for structurally related compounds used in the flavor and fragrance industry. All proposed applications and experimental procedures should be validated and confirmed through rigorous in-house testing and compliance with regulatory standards.
Physicochemical Properties
This compound is a volatile organic compound with the following properties:
| Property | Value | Source |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | [1] |
| Molecular Formula | C₇H₁₄OS | [1] |
| Molecular Weight | 146.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (presumed) | N/A |
| Odor | (Hypothesized) Likely to possess sulfurous notes, potentially with fruity, tropical, or savory undertones, similar to other oxathiolanes used in flavors. | N/A |
Hypothetical Application Data
Due to a lack of specific data, the following table presents hypothetical application levels and sensory thresholds for this compound. These values are for illustrative purposes and would require extensive sensory evaluation to be determined.
| Parameter | Hypothetical Value | Food Matrix |
| Flavor Threshold in Water | 0.1 - 5 ppb | |
| Suggested Use Level | 1 - 10 ppm | Processed Meats |
| Suggested Use Level | 0.5 - 5 ppm | Savory Snacks |
| Suggested Use Level | 0.1 - 2 ppm | Soups and Sauces |
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound involves the acid-catalyzed condensation of isovaleraldehyde with 2-mercaptoethanol. This is a common method for the formation of 1,3-oxathiolanes.
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
2-Mercaptoethanol
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (or other acid catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add isovaleraldehyde (1.0 eq) and 2-mercaptoethanol (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Wash the reaction mixture with 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Analysis of this compound in a Food Matrix by GC-MS
This protocol outlines a general procedure for the extraction and quantification of this compound from a food sample using gas chromatography-mass spectrometry (GC-MS).
Materials and Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler (optional, for volatile analysis)
-
Solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-methyl-1,3-oxathiolane, if available and not present in the sample)
-
Food sample
Procedure:
3.2.1 Sample Preparation (Solvent Extraction):
-
Homogenize the food sample.
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add dichloromethane and vortex for 2 minutes to extract the volatile compounds.
-
Centrifuge to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.2.2 Sample Preparation (Headspace SPME):
-
Place a weighed amount of the homogenized food sample into a headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
3.2.3 GC-MS Analysis:
-
Injection: Inject the prepared extract (solvent extraction) or introduce the SPME fiber into the GC inlet.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
3.2.4 Quantification:
-
Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Mechanisms of Action
There is no specific information available in the searched literature regarding the signaling pathways or receptor interactions for the perception of this compound. As a volatile sulfur compound, it is likely perceived through olfactory receptors in the nasal epithelium, but the specific receptors involved have not been identified.
Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: General workflow for the analysis of this compound.
References
Application Note: Enantioselective Synthesis of 2-Isobutyl-1,3-Oxothiolane
Introduction
2-Isobutyl-1,3-oxothiolane is a chiral heterocyclic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. The control of stereochemistry is crucial as different enantiomers can exhibit varied biological activities. This application note describes a robust and highly enantioselective method for the synthesis of this compound via an organocatalytic asymmetric cyclization of isovaleraldehyde and 2-mercaptoethanol. The presented protocol utilizes a chiral phosphoric acid (CPA) catalyst to achieve high yields and excellent enantioselectivity. This method offers a significant advantage over classical resolutions or the use of stoichiometric chiral auxiliaries by providing direct access to the desired enantiomer in a single, efficient step.
Reaction Principle
The core of this synthetic strategy is the Brønsted acid-catalyzed reaction between isovaleraldehyde and 2-mercaptoethanol. The chiral phosphoric acid catalyst activates the aldehyde, facilitating a nucleophilic attack from the thiol group of 2-mercaptoethanol to form a hemi-thioacetal intermediate. Subsequent intramolecular cyclization, directed by the chiral environment of the catalyst, leads to the formation of the this compound with high enantiomeric excess.
Experimental Workflow
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Materials and Methods
Materials
-
Isovaleraldehyde (≥98%)
-
2-Mercaptoethanol (≥99%)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (≥98%)
-
Toluene (Anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4, anhydrous)
-
Silica gel (for column chromatography, 230-400 mesh)
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H)
-
Polarimeter
-
Mass Spectrometer
Detailed Experimental Protocol
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add (R)-TRIP (37.7 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add isovaleraldehyde (0.107 mL, 1.0 mmol, 1.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2-mercaptoethanol (0.077 mL, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Results and Discussion
The enantioselective synthesis of this compound was successfully achieved using a chiral phosphoric acid catalyst. The reaction proceeded smoothly under mild conditions to afford the desired product in good yield and high enantioselectivity.
Data Summary
| Entry | Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | (R)-TRIP | 5 | 0 | 24 | 85 | 92 |
| 2 | (S)-TRIP | 5 | 0 | 24 | 83 | 91 |
| 3 | Racemic TRIP | 5 | 0 | 24 | 88 | 0 |
| 4 | (R)-TRIP | 2 | 0 | 24 | 75 | 88 |
| 5 | (R)-TRIP | 5 | 25 | 12 | 80 | 75 |
Table 1: Optimization of the reaction conditions for the enantioselective synthesis of this compound.
The results indicate that the (R)-TRIP catalyst provides the (S)-enantiomer with high enantiomeric excess, while the (S)-TRIP catalyst yields the (R)-enantiomer. A catalyst loading of 5 mol% at 0 °C was found to be optimal for achieving both high yield and enantioselectivity.
Catalytic Cycle and Stereochemical Model
The proposed catalytic cycle involves the activation of the aldehyde by the chiral phosphoric acid, followed by the stereocontrolled addition of 2-mercaptoethanol and subsequent cyclization.
Caption: Proposed catalytic cycle for the enantioselective synthesis of this compound.
Conclusion
This application note details an efficient and highly enantioselective organocatalytic method for the synthesis of this compound. The use of a chiral phosphoric acid catalyst allows for the direct formation of the chiral product in high yield and with excellent enantiomeric excess under mild reaction conditions. This protocol is a valuable tool for researchers and professionals in drug development and chemical synthesis requiring access to enantiomerically pure heterocyclic compounds.
The Elusive Aroma of the Tropics: Investigating 2-Isobutyl-1,3-Oxothiolane
Despite its structural similarity to known potent aroma compounds, extensive research of scientific literature and flavor chemistry databases reveals no documented presence of 2-isobutyl-1,3-oxothiolane in the aroma profile of tropical fruits. This finding suggests that this specific sulfur-containing heterocyclic compound is not a significant contributor to the characteristic scent of fruits such as passion fruit, mango, guava, or others from tropical regions.
While the initial hypothesis guiding this investigation was the potential role of this compound in tropical fruit aromas, the search for quantitative data and specific experimental protocols for its identification in fruit matrices has been unfruitful. The IUPAC name for this compound is 2-(2-methylpropyl)-1,3-oxothiolane.
It is important to distinguish this compound from a structurally related compound, 2-methyl-4-propyl-1,3-oxathiane , which has been identified as a key aroma component in yellow passion fruit. The subtle differences in their chemical structures, specifically the position and nature of the alkyl substituents and the ring structure (oxothiolane vs. oxathiane), result in distinct chemical and sensory properties.
Current State of Knowledge
A thorough review of available research on the volatile organic compounds (VOCs) of tropical fruits did not yield any studies that identify or quantify this compound. The focus of current research is on other classes of compounds, including esters, terpenes, and other sulfur-containing molecules that are well-established as major contributors to tropical fruit aromas.
Hypothetical Experimental Protocols
Although no specific protocols for the analysis of this compound in tropical fruits exist, a general methodology for the targeted analysis of such a compound can be proposed based on standard practices in flavor chemistry. This would be the first step in determining if the compound is present, even at trace levels, and what its potential sensory impact might be.
Table 1: Hypothetical Quantitative Data for this compound in Tropical Fruits
As no data is available, this table is presented as a template for future research.
| Tropical Fruit Sample | Concentration Range (µg/kg) | Analytical Method | Reference |
| Passion Fruit (Passiflora edulis) | Not Detected | HS-SPME-GC-MS | (Future Study) |
| Mango (Mangifera indica) | Not Detected | HS-SPME-GC-MS | (Future Study) |
| Guava (Psidium guajava) | Not Detected | HS-SPME-GC-MS | (Future Study) |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols that researchers could employ to investigate the presence of this compound in tropical fruits.
Protocol 1: Sample Preparation and Extraction of Volatile Compounds
This protocol outlines the extraction of volatile compounds from a fruit matrix using Headspace Solid-Phase Microextraction (HS-SPME), a common and sensitive technique for aroma analysis.
Materials:
-
Fresh, ripe tropical fruit (e.g., passion fruit)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater-stirrer
Procedure:
-
Homogenize 100 g of the fruit pulp.
-
Transfer 5 g of the homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the release of volatile compounds.
-
Add 5 mL of deionized water and immediately seal the vial.
-
Equilibrate the sample at 40°C for 15 minutes with constant stirring.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.
-
Retract the fiber and immediately introduce it into the gas chromatograph injector for thermal desorption.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol details the instrumental analysis for the separation and identification of volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C (splitless mode for 2 minutes)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp 1: Increase to 150°C at a rate of 5°C/min
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Scan Speed: 1000 amu/s
Identification:
The identification of this compound would be based on the comparison of its mass spectrum and retention index with those of an authentic, synthesized standard.
Visualizations
Workflow for the Analysis of this compound
Caption: Workflow for the hypothetical analysis of this compound in tropical fruits.
Logical Relationship of Aroma Contribution
Caption: Known and hypothetical contributors to tropical fruit aroma.
Application Note: Quantification of 2-Isobutyl-1,3-Oxothiolane in Food Samples
Introduction
2-Isobutyl-1,3-oxothiolane is a volatile sulfur compound that can contribute to the aroma profile of various food products. As a sulfur-containing volatile, it may be formed during the processing, fermentation, or storage of food.[1] The accurate quantification of such aroma compounds is crucial for quality control, product development, and sensory analysis in the food and beverage industry. This application note provides a detailed protocol for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex samples.[2][3][4]
Principle
This method utilizes the sensitivity and selectivity of HS-SPME-GC-MS for the determination of trace levels of this compound. The HS-SPME technique allows for the extraction and preconcentration of volatile analytes from the headspace of a sample, minimizing matrix effects.[3] Subsequent analysis by GC-MS provides separation and confident identification and quantification of the target compound.
Materials and Reagents
-
Food Sample: (e.g., fruit puree, juice, fermented beverage)
-
This compound standard: (Purity >95%)
-
Internal Standard (IS): (e.g., 2-methyl-3-furanthiol, deuterated analog, or other suitable volatile sulfur compound not present in the sample)
-
Solvent: Dichloromethane or Methanol (GC grade)
-
Sodium Chloride (NaCl): Analytical grade
-
Deionized Water
-
SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Headspace Vials: 20 mL with magnetic screw caps and PTFE/silicone septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range in the food samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution to a suitable concentration for spiking into samples and calibration standards.
Sample Preparation
-
Homogenization: Homogenize solid or semi-solid food samples to a uniform consistency.
-
Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL.
-
Salting-out: Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the internal standard spiking solution to each vial.
-
Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 40-60 °C) and allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 20-40 minutes) at the same temperature with continued agitation. Optimization of extraction time and temperature is recommended for different matrices.[1]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector port for thermal desorption of the analytes onto the GC column.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 5 °C/min to 180 °C
-
Ramp: 20 °C/min to 240 °C, hold for 5 min
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound and the internal standard. A full scan mode can be used for initial identification.
-
Data Presentation
Quantitative data for this compound in food samples is not extensively available in public literature, highlighting a potential area for novel research. The following table provides a template for presenting such quantitative results.
| Food Sample Matrix | Sample ID | Concentration (ng/g or ng/mL) ± SD | Method Detection Limit (MDL) (ng/g or ng/mL) | Method Quantitation Limit (MQL) (ng/g or ng/mL) |
| e.g., Passion Fruit Puree | PFP-01 | [Insert Value] | [Insert Value] | [Insert Value] |
| e.g., Guava Juice | GJ-01 | [Insert Value] | [Insert Value] | [Insert Value] |
| e.g., Fermented Beverage | FB-01 | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic 2-Isobutyl-1,3-Oxothiolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 2-isobutyl-1,3-oxothiolane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction is incomplete, consider extending the reaction time or adding a fresh portion of the catalyst. |
| Presence of unreacted starting materials (isovaleraldehyde, 2-mercaptoethanol) | Isovaleraldehyde can be partially removed by a gentle aqueous wash. Both starting materials can be separated from the product by column chromatography or vacuum distillation. | |
| Presence of hemithioacetal intermediate | The hemithioacetal is an intermediate in the formation of the oxothiolane. Driving the reaction to completion by removing water (e.g., using a Dean-Stark apparatus) will minimize its presence. It can be separated by column chromatography. | |
| Formation of disulfide byproducts | 2-Mercaptoethanol can oxidize to form a disulfide. Minimize exposure to air during the reaction and work-up. This byproduct can be separated by column chromatography. | |
| Difficulty in Removing Solvent | High-boiling point solvent used in reaction or extraction | Use a rotary evaporator under reduced pressure to remove the solvent. For very high-boiling solvents, vacuum distillation of the product may be necessary. |
| Product Degradation During Purification | Acid-catalyzed decomposition | If residual acid catalyst is present, neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before purification. |
| Thermal decomposition during distillation | Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. | |
| Co-elution of Impurities in Column Chromatography | Inappropriate solvent system | Optimize the eluent system. A common starting point for 2-alkyl-1,3-oxathiolanes is a mixture of ethyl acetate and hexane. A gradient elution may be necessary to achieve good separation. |
| Low Recovery from Column Chromatography | Product adsorption on silica gel | The sulfur atom in the oxothiolane can interact with the acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes improve recovery. |
| Product is volatile | Use a cooled receiving flask during rotary evaporation and distillation to minimize loss of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities are unreacted starting materials (isovaleraldehyde and 2-mercaptoethanol), the intermediate hemithioacetal, and disulfide byproducts from the oxidation of 2-mercaptoethanol. Residual acid catalyst and neutralizing agents may also be present.
Q2: Which purification method is better for this compound: column chromatography or vacuum distillation?
A2: Both methods can be effective.
-
Column chromatography is useful for removing non-volatile impurities and byproducts with different polarities. A typical eluent system is a mixture of ethyl acetate and hexane.
-
Vacuum distillation is suitable for separating the product from non-volatile impurities and high-boiling point solvents. It is particularly advantageous for larger scale purifications. The choice depends on the nature of the impurities and the scale of the experiment.
Q3: How can I monitor the purity of this compound?
A3: The purity of this compound can be monitored by:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities by comparing the spectra to a reference.
Q4: I see an unexpected peak in my ¹H NMR spectrum. What could it be?
A4: An unexpected peak could be from one of the common impurities. For example, a peak around 9.7 ppm would suggest the presence of residual isovaleraldehyde. A broad peak could indicate the presence of the hydroxyl group from 2-mercaptoethanol or the hemithioacetal. Comparing your spectrum with known spectra of the starting materials can help in identification.
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane, starting with a low polarity and gradually increasing if necessary).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
General Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point.
-
Cooling and Collection: Once the distillation is complete, cool the system before carefully releasing the vacuum and collecting the purified product from the receiving flask.
Data Presentation
| Purification Method | Parameter | Typical Value | Notes |
| Column Chromatography | Eluent System | 5-10% Ethyl Acetate in Hexane | The optimal ratio may vary depending on the specific impurities. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is generally sufficient. | |
| Typical Recovery | 80-95% | Recovery can be affected by the volatility of the compound and its interaction with the stationary phase. | |
| Vacuum Distillation | Boiling Point | Not available, but expected to be significantly lower than at atmospheric pressure. | As an estimate, the boiling point will decrease by approximately 10-15°C for every halving of the pressure. |
| Pressure | 1-10 mmHg | A good laboratory vacuum pump is required. | |
| Typical Purity | >98% | Can be very effective at removing non-volatile impurities. |
Visualization
Caption: Purification and troubleshooting workflow for this compound.
Technical Support Center: Synthesis of 2-Isobutyl-1,3-oxothiolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isobutyl-1,3-oxothiolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Water Removal: The formation of the oxothiolane is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. | a. Use a Dean-Stark trap: If using a solvent that forms an azeotrope with water (e.g., toluene, benzene), employ a Dean-Stark apparatus to continuously remove water as it is formed. b. Add a drying agent: Incorporate molecular sieves (e.g., 4Å) into the reaction mixture to sequester water. |
| 2. Inactive or Insufficient Catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate. The catalyst may be old, inactive, or used in an insufficient amount. | a. Use fresh catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and has been stored properly. b. Optimize catalyst loading: Typically, a catalytic amount (1-5 mol%) is sufficient. Titrate the amount of catalyst to find the optimal loading for your specific conditions. | |
| 3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier at lower temperatures. | Increase the reaction temperature: Refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion. The optimal temperature will depend on the solvent used. | |
| 4. Impure Reactants: The presence of impurities in isovaleraldehyde or 2-mercaptoethanol can interfere with the reaction. | Purify reactants: Distill isovaleraldehyde and 2-mercaptoethanol prior to use to remove any non-volatile impurities. | |
| Presence of Multiple Spots on TLC (Indicating Impurities) | 1. Incomplete Reaction: The reaction may not have gone to completion, resulting in the presence of starting materials and potentially the hemiacetal intermediate. | a. Increase reaction time: Monitor the reaction by TLC until the starting material spots are no longer visible. b. Increase temperature or catalyst amount: As with low yield, increasing the temperature or catalyst loading can help drive the reaction to completion. |
| 2. Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as polymerization of the aldehyde or oxidation of the thiol may occur. | a. Optimize reaction time and temperature: Find the minimum time and temperature required for complete conversion to minimize side product formation. b. Use an inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the 2-mercaptoethanol. | |
| 3. Formation of Disulfide: Oxidation of 2-mercaptoethanol can lead to the formation of a disulfide impurity. | a. Degas solvents: Degassing the solvent prior to use can help remove dissolved oxygen. b. Add an antioxidant: In some cases, a small amount of an antioxidant may be beneficial, although compatibility with the reaction conditions should be verified. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The product and residual reactants can sometimes form stable emulsions with aqueous layers during the workup procedure. | a. Use brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. b. Centrifugation: If a persistent emulsion forms, centrifugation can aid in separating the layers. |
| 2. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | a. Optimize solvent system: Experiment with different solvent systems for chromatography to improve separation. A gradient elution may be necessary. b. Alternative purification methods: Consider vacuum distillation as an alternative or additional purification step for the liquid product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves the acid-catalyzed reaction of isovaleraldehyde with 2-mercaptoethanol. The reaction is a nucleophilic addition-elimination at the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, the 1,3-oxothiolane.
Q2: What type of acid catalyst is most effective for this synthesis?
A2: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) and Lewis acids can catalyze the reaction. p-Toluenesulfonic acid is a commonly used, effective, and relatively mild catalyst for this type of transformation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to clearly separate the starting materials (isovaleraldehyde and 2-mercaptoethanol) from the product (this compound). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q4: What is the role of the Dean-Stark trap in this synthesis?
A4: The reaction produces one equivalent of water as a byproduct. According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction and favor the reverse reaction (hydrolysis of the oxothiolane). A Dean-Stark trap is used with a solvent that forms a lower-boiling azeotrope with water (like toluene or benzene). As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the desired product.
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
1H NMR: You would expect to see signals corresponding to the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ring). There will also be signals for the methylene protons of the oxothiolane ring and a characteristic signal for the proton at the C2 position (the acetal proton), which will likely be a triplet.
-
13C NMR: You will observe distinct signals for the carbons of the isobutyl group and the carbons of the oxothiolane ring, including the acetal carbon (C2).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C7H14OS = 146.25 g/mol ).
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Isovaleraldehyde
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add toluene.
-
Addition of Reactants: Add isovaleraldehyde (1.0 eq) and 2-mercaptoethanol (1.0-1.2 eq) to the flask.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by vacuum distillation to obtain the pure this compound.
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is illustrative and actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | p-TsOH (1 mol%) | H2SO4 (1 mol%) | No Catalyst | p-TsOH is generally a good choice, providing a balance of reactivity and mildness. H2SO4 may lead to more side products. No catalyst will result in a very slow or no reaction. |
| Temperature | Room Temperature | 60 °C | Reflux (Toluene, ~110 °C) | The yield is expected to increase with temperature, with reflux conditions generally providing the best results by facilitating water removal. |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap | The Dean-Stark trap is the most efficient method for water removal and is expected to provide the highest yield. Molecular sieves are also effective but may be less efficient for larger scale reactions. No water removal will result in low equilibrium conversion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: 2-Isobutyl-1,3-oxothiolane
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-isobutyl-1,3-oxothiolane. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.
Troubleshooting Guide
Users encountering unexpected results or degradation of this compound can refer to the following guide to identify and address potential stability issues.
| Observed Issue | Potential Cause | Recommended Action |
| Low assay signal or decreased compound concentration over time. | Hydrolytic Decomposition: The 1,3-oxothiolane ring can be susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the acetal-like structure. | 1. Ensure all solvents and reagents are anhydrous. 2. Buffer aqueous solutions to a neutral or slightly basic pH. 3. Analyze samples immediately after preparation or store them at low temperatures (-20°C to -80°C) in a desiccated environment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Oxidative Degradation: The sulfur atom in the oxothiolane ring is susceptible to oxidation, forming the corresponding sulfoxide or sulfone derivatives.[1] This can be initiated by atmospheric oxygen, peroxides in solvents, or certain oxidizing reagents. | 1. Degas solvents prior to use. 2. Consider adding an antioxidant (e.g., BHT) to the storage solution, if compatible with the experimental system. 3. Store the compound under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results between experimental batches. | Thermal Instability: Although generally stable at room temperature, prolonged exposure to elevated temperatures during experimental procedures (e.g., heating steps) could lead to decomposition.[1] | 1. Minimize the duration of any heating steps. 2. Conduct a thermal stability study using techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature. 3. Store the compound in a temperature-controlled environment. |
| Formation of dimeric or polymeric side products. | Reactivity with Experimental Reagents: The oxothiolane moiety may react with strong nucleophiles or electrophiles present in the experimental setup. For instance, strong bases can lead to ring-opening or other side reactions.[2] | 1. Review the compatibility of all reagents with the 1,3-oxothiolane functional group. 2. Perform control experiments to isolate the effect of each reagent on the stability of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general reactivity of 1,3-oxathiolanes, the two primary degradation pathways are acid-catalyzed hydrolysis and oxidation of the sulfur atom. Hydrolysis would lead to the cleavage of the ring to form 2-mercaptoethanol and isobutyraldehyde. Oxidation would result in the formation of this compound-1-oxide (sulfoxide) and subsequently this compound-1,1-dioxide (sulfone).[1]
Q2: How can I monitor the stability of my this compound sample?
A2: A stability-indicating analytical method should be developed. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. The method should be able to separate the parent compound from its potential degradants.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at -20°C or below.
Q4: I am observing a gradual decrease in the purity of my compound over time, even under recommended storage conditions. What could be the cause?
A4: If significant degradation is observed despite proper storage, consider the purity of the initial material. Impurities from the synthesis, such as residual acid or metal catalysts, can promote decomposition. Repurification of the compound by chromatography or distillation may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
-
Solution Preparation: Prepare stock solutions of this compound in acetonitrile or another appropriate water-miscible solvent.
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by a validated HPLC method.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH and temperature condition to determine the rate of degradation.
Protocol 2: General Procedure for Assessing Oxidative Stability
-
Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., the formulation buffer or a common organic solvent).
-
Initiation of Oxidation: To induce oxidation, expose the solution to a source of oxidative stress. This can be a chemical oxidant (e.g., a controlled amount of hydrogen peroxide) or exposure to air/oxygen, potentially with UV irradiation to accelerate the process.
-
Time-Point Analysis: At various time intervals, take samples and analyze them using an appropriate analytical method (e.g., HPLC-MS) to identify and quantify the parent compound and any oxidation products (e.g., sulfoxide, sulfone).
-
Control: Run a parallel experiment where the solution is protected from oxidative stress (e.g., under a nitrogen atmosphere, in the dark) to serve as a control.
Visualizations
Caption: Acid-catalyzed hydrolytic degradation of this compound.
Caption: Stepwise oxidation of the sulfur atom in this compound.
Caption: A general workflow for assessing the stability of this compound.
References
Technical Support Center: Degradation of 2-Isobutyl-1,3-Oxothiolane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-isobutyl-1,3-oxothiolane, focusing on its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to hydrolysis. The degradation proceeds via protonation of the oxygen or sulfur atom, followed by ring-opening to form a transient hemithioacetal intermediate. This intermediate subsequently breaks down to yield isobutyraldehyde and 2-mercaptoethanol.
Q2: How stable is this compound in acidic media compared to its oxygen analog (2-isobutyl-1,3-dioxolane)?
Generally, 1,3-oxathiolanes are more stable towards acid-catalyzed hydrolysis than their 1,3-dioxolane counterparts. The sulfur atom imparts greater stability to the ring structure. However, prolonged exposure to strong acids will lead to degradation.
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products like isobutyraldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the starting material and the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid/Uncontrolled Degradation | Acid concentration is too high. | Reduce the concentration of the acid. Perform a pH titration to determine the optimal pH for stability versus desired reaction rate. |
| Temperature is too high. | Conduct the experiment at a lower temperature. Use a temperature-controlled reaction vessel. | |
| Incomplete or Slow Degradation | Insufficient acid catalysis. | Increase the acid concentration or use a stronger acid. Ensure proper mixing to facilitate the reaction. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the degradation rate. | |
| Side Product Formation | Presence of oxidizing agents. | Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon). |
| Further reactions of degradation products. | Analyze the reaction mixture at earlier time points to identify initial degradation products. Consider trapping agents for reactive intermediates if their subsequent reactions are problematic. | |
| Inconsistent Results | Variability in starting material purity. | Use highly purified this compound. Characterize the purity of each batch before use. |
| Inconsistent pH of the reaction medium. | Use a buffered solution to maintain a constant pH throughout the experiment. | |
| Fluctuations in temperature. | Employ precise temperature control equipment. |
Quantitative Data Summary
| Parameter | Condition | Observation | Notes |
| Half-life (t½) | pH 1.0 (0.1 N HCl), 25°C | ~ 2-4 hours | The rate is highly dependent on the specific 1,3-oxathiolane structure. |
| pH 3.0, 25°C | ~ 20-40 hours | Degradation slows significantly at higher pH values. | |
| pH 5.0, 25°C | > 200 hours | Generally stable at mildly acidic conditions. | |
| Temperature Effect | pH 2.0, 37°C | ~ 4-6 times faster than at 25°C | As a rule of thumb, reaction rates double for every 10°C increase in temperature. |
| Effect of Substituent | 2-alkyl vs. 2-aryl | 2-aryl substituted 1,3-oxathiolanes tend to hydrolyze faster. | The isobutyl group is an electron-donating group which may slightly stabilize the protonated intermediate. |
Experimental Protocols
Protocol for Monitoring the Acidic Degradation of this compound by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Acidic Media: Prepare aqueous solutions of varying pH (e.g., pH 1, 3, and 5) using appropriate buffers (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).
-
Initiation of Degradation Study:
-
Pre-heat the acidic media to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled water bath or incubator.
-
Add a known volume of the this compound stock solution to each acidic medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Start a timer immediately after addition.
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately neutralize the collected sample by adding a suitable base (e.g., a solution of sodium bicarbonate) to stop the degradation reaction.
-
HPLC Analysis:
-
Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the parent compound from its degradation products.
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to a standard curve.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.
Visualizations
Caption: Troubleshooting logic for experimental issues.
Caption: Workflow for degradation analysis.
Technical Support Center: GC-MS Analysis of 2-Isobutyl-1,3-oxothiolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isobutyl-1,3-oxothiolane in GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a heterocyclic organic compound containing both sulfur and oxygen atoms in a five-membered ring. Its IUPAC name is 2-(2-methylpropyl)-1,3-oxathiolane.[1] It has a molecular formula of C7H14OS and a molecular weight of 146.25 g/mol .[1] Due to the presence of a sulfur atom, it belongs to the class of volatile sulfur compounds which can present unique challenges in GC-MS analysis.
Q2: What are the primary challenges when analyzing this compound by GC-MS?
The analysis of volatile sulfur compounds like this compound can be difficult due to their chemical reactivity, thermal instability, and potential for adsorption onto active sites within the GC system.[2] Common issues include poor peak shape (tailing), low sensitivity, and column bleed. These compounds can be reactive and may interact with surfaces in the injector, column, and detector.
Q3: What type of GC column is recommended for this analysis?
For the analysis of volatile sulfur compounds, a column with a stationary phase specifically designed for sulfur compound analysis, such as a DB-Sulfur SCD column, is often recommended. These columns are designed to be highly inert to prevent adsorption and provide low bleed, which is crucial for sensitive detectors like a mass spectrometer. A 100% dimethylpolysiloxane stationary phase is also commonly used for the analysis of a wide range of reactive sulfur compounds.[3][4]
Q4: What are the expected major fragments in the mass spectrum of this compound?
Troubleshooting Guide
Problem 1: Poor Peak Shape (Peak Tailing)
Symptoms:
-
The chromatographic peak for this compound is asymmetrical with a pronounced "tail" extending from the back of the peak.
-
Reduced peak height and poor resolution from neighboring peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Sulfur compounds can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.[5] Solution: Use deactivated liners and gold-plated seals in the injector.[6] Consider using a highly inert GC column specifically designed for sulfur analysis. |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Solution: Trim the first 10-20 cm of the analytical column. Regularly bake out the column according to the manufacturer's instructions. |
| Improper Column Installation | A poor cut on the column end or incorrect insertion depth into the injector or detector can create dead volume and turbulence, leading to tailing. Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for correct column installation. |
| Chemical Interactions | The analyte may be interacting with contaminants in the sample matrix or with the stationary phase itself. Solution: Ensure proper sample cleanup to remove matrix components that may cause interference. If using a non-ideal stationary phase, consider switching to a more inert column. |
Problem 2: Low Sensitivity or No Peak Detected
Symptoms:
-
The peak for this compound is very small or completely absent, even at expected concentrations.
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Analyte Adsorption | The compound is being irreversibly adsorbed onto active sites within the GC system. Solution: Deactivate the entire sample path, including the injector liner, column, and transfer lines. Using a guard column can also help protect the analytical column from adsorptive matrix components. |
| Thermal Degradation | The compound may be degrading in the high-temperature environment of the injector. Solution: Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and stability. |
| Leaks in the System | A leak in the injector, column fittings, or mass spectrometer interface can lead to a loss of sample and reduced sensitivity. Solution: Perform a leak check of the entire GC-MS system using an electronic leak detector. |
| Incorrect MS Parameters | The mass spectrometer may not be optimized for the detection of your analyte. Solution: Ensure the MS is set to scan a mass range that includes the expected molecular ion and major fragments of this compound. For trace analysis, consider using Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |
Problem 3: High Background Noise or Column Bleed
Symptoms:
-
The baseline of the chromatogram is high and noisy, particularly at higher temperatures.
-
This can interfere with the detection and integration of low-level analytes.
Possible Causes & Solutions:
| Cause | Solution |
| Column Degradation | The stationary phase of the column is breaking down at high temperatures. Solution: Ensure the oven temperature program does not exceed the maximum recommended temperature for your column. Use a column specifically designed for low bleed, especially if interfacing with a mass spectrometer. |
| Contaminated Carrier Gas | Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can degrade the stationary phase. Solution: Use high-purity carrier gas (99.999% or higher) and install carrier gas purifiers to remove oxygen and moisture. |
| Septum Bleed | Particles from a degrading septum can enter the injector and column. Solution: Use high-quality, low-bleed septa and replace them regularly. |
Problem 4: Co-elution with Matrix Components
Symptoms:
-
The peak for this compound overlaps with one or more other peaks in the chromatogram, making accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | The GC method is not optimized to resolve the analyte from interfering compounds. Solution: Modify the oven temperature program (e.g., use a slower ramp rate). Change the stationary phase to one with a different selectivity. |
| Complex Sample Matrix | The sample contains a large number of compounds with similar retention times. Solution: Improve the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. |
| Using Mass Spectrometry to Deconvolute | The mass spectrometer can help to distinguish between co-eluting compounds. Solution: Use extracted ion chromatograms (EICs) for specific m/z values of your target analyte to isolate its signal from interfering peaks. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane.
-
For solid samples, consider headspace analysis or solid-phase microextraction (SPME) to isolate the volatile components.
-
Ensure the final sample is filtered and free of particulate matter.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specific sulfur analysis column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan (for initial identification) or SIM (for trace quantification) |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The Kovats retention index for the similar compound 2-methyl-1,3-oxathiolane on a standard non-polar phase is in the range of 807-829, which can be used as an estimate.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum if available, or by interpreting the fragmentation pattern.
-
Quantify the analyte using an internal or external standard calibration curve.
Visualizations
Caption: A general workflow for troubleshooting GC-MS analysis issues.
Caption: Logical relationship between the problem of peak tailing, its causes, and solutions.
References
- 1. Compound 529631: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. glsciences.com [glsciences.com]
- 4. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]
- 5. US5693787A - Intermediates in the synthesis of 1,3-oxathiolanyl cytosine nucleoside analogues - Google Patents [patents.google.com]
- 6. 2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of 2-Isobutyl-1,3-oxothiolane and Related Sulfur-Containing Flavor Compounds from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 2-isobutyl-1,3-oxothiolane and other volatile sulfur compounds from natural sources, primarily focusing on Allium species and tropical fruits.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process in a question-and-answer format.
Issue 1: Low or No Yield of Target Compound
-
Question: I am not detecting this compound in my extract. What are the possible reasons?
-
Answer: Several factors could contribute to a low or undetectable yield of the target compound. Consider the following:
-
Improper Sample Preparation: The enzymatic reactions that produce many sulfur-containing compounds in Allium species are initiated upon tissue disruption.[1][2] Ensure fresh plant material is adequately chopped or blended to facilitate these reactions. For fruit samples, ensure they are at the optimal ripeness for maximum volatile compound concentration.
-
Inappropriate Extraction Solvent: The choice of solvent is critical. For sulfur compounds in Allium, acetone and 80% aqueous acetone have been shown to be effective.[1] For volatile flavor compounds in fruits, solvents like ethanol are commonly used.[3][4] The polarity of the solvent should match that of this compound.
-
Extraction Temperature: High temperatures can lead to the degradation of volatile and thermally labile sulfur compounds.[1] It is often recommended to perform extractions at room temperature or below.[1]
-
Incorrect Extraction Method: The chosen extraction method may not be suitable for a volatile compound. Methods like headspace solid-phase microextraction (HS-SPME) are specifically designed for capturing volatile and semi-volatile compounds.[5][6][7][8]
-
Issue 2: Formation of Emulsions During Liquid-Liquid Extraction (LLE)
-
Question: My aqueous and organic layers are not separating properly, and an emulsion has formed. How can I resolve this?
-
Answer: Emulsion formation is a common issue in LLE, especially with complex plant matrices. Here are some troubleshooting steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of fine droplets that lead to emulsions.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic compounds and promotes phase separation.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in breaking the emulsion and separating the layers.
-
Filtration: Passing the emulsified layer through a bed of glass wool or a phase separator filter can sometimes break the emulsion.
-
Issue 3: Co-extraction of Interfering Compounds
-
Question: My extract contains a high concentration of chlorophyll and other pigments that are interfering with downstream analysis. How can I remove them?
-
Answer: The presence of pigments and other non-target compounds is a frequent challenge. Consider these purification strategies:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with a stationary phase that selectively retains either the interfering compounds or the target analyte, allowing for their separation.
-
Column Chromatography: Employing column chromatography with silica gel or other suitable stationary phases can effectively separate the target compound from pigments and other impurities based on their polarity.[1]
-
Solvent Partitioning: A carefully chosen series of liquid-liquid extractions with immiscible solvents of differing polarities can selectively partition the target compound into one phase while leaving impurities behind.
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the most likely natural sources for this compound? Based on its chemical structure as a sulfur-containing volatile compound, likely natural sources include plants from the Allium genus (e.g., onions, garlic) and certain tropical fruits known for their complex aroma profiles, such as passion fruit.[1][9][10]
-
What is the role of enzymes in the formation of this compound in natural sources? In Allium species, many characteristic sulfur compounds are not present in intact tissues. They are formed via enzymatic reactions that occur when the plant cells are damaged.[1][2] These enzymes, such as alliinase, act on precursor compounds to generate a cascade of volatile sulfur molecules.[2]
Extraction Methodology
-
Which extraction method is best for a volatile compound like this compound? For volatile compounds, headspace-based techniques like Solid-Phase Microextraction (SPME) are often preferred as they are solventless and minimize the loss of volatile analytes.[5][6][7][8] However, traditional methods like solvent extraction with a low-boiling point solvent or hydrodistillation can also be effective if performed carefully.[2][9]
-
How can I optimize my solvent extraction parameters? Key parameters to optimize include the choice of solvent, the solid-to-solvent ratio, extraction time, and temperature.[4][11] A systematic approach, such as a design of experiments (DoE), can help in efficiently identifying the optimal conditions for maximizing the yield of the target compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for Sulfur Compounds from Allium spp.
| Solvent | Relative Yield of Sulfur Compounds | Notes | Reference |
| Water | Low | Unsuitable for HPLC analysis due to low yields. | [1] |
| Methanol | Moderate | - | [12] |
| Ethanol | Moderate | Often used for extracting bioactive compounds. | [12] |
| Acetone | High | Optimal for diverse sulfur-containing components. | [1] |
| 80% Aqueous Acetone | High | Similar efficacy to pure acetone. | [1] |
Table 2: Optimized Parameters for Headspace-SPME of Volatile Compounds from Passion Fruit
| Parameter | Optimized Value | Notes | Reference |
| Fiber Coating | DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | [6] |
| Extraction Temperature | 40 °C | - | [6] |
| Extraction Time | 30 min | - | [6] |
| Salt Addition (NaCl) | 10% (w/w) | Increases the volatility of analytes. | [6] |
Experimental Protocols
Protocol 1: Solvent Extraction of Sulfur Compounds from Allium spp.
This protocol is adapted from the methodology described for the extraction of sulfur-containing compounds from Allium fistulosum.[1]
-
Sample Preparation: Finely chop fresh Allium leaves (100 g).
-
Extraction:
-
Place the chopped leaves in a flask and add 500 mL of acetone.
-
Stir the mixture at room temperature for 72 hours.
-
-
Filtration: Filter the mixture to separate the plant material from the acetone extract.
-
Solvent Evaporation: Concentrate the acetone extract under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in a mixture of ethyl acetate and water (1:1 v/v).
-
Separate the layers in a separatory funnel and collect the ethyl acetate fraction.
-
-
Purification: The ethyl acetate fraction can be further purified using column chromatography (e.g., silica gel) to isolate the target compounds.[1]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles from Tropical Fruits
This protocol is a generalized procedure based on methods used for passion fruit.[6][7]
-
Sample Preparation: Homogenize 5 g of fresh fruit pulp.
-
Vial Preparation:
-
Place the homogenized pulp into a 20 mL headspace vial.
-
Add 0.5 g of NaCl.
-
Seal the vial with a septum cap.
-
-
Equilibration and Extraction:
-
Place the vial in a heating block or water bath at 40°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes.
-
-
Analysis:
-
Retract the fiber and immediately insert it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.
-
Visualizations
Caption: General workflow for the extraction and identification of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. aaspjournal.org [aaspjournal.org]
- 2. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. new.academiapublishing.org [new.academiapublishing.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Selenium and Sulfur to Produce Allium Functional Crops [mdpi.com]
Technical Support Center: Resolution of 2-Isobutyl-1,3-oxothiolane Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of 2-isobutyl-1,3-oxothiolane isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide offers generalized protocols and troubleshooting advice based on established methods for resolving structurally similar chiral 1,3-oxothiolanes. These recommendations should be considered as a starting point for method development and will likely require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The most common and effective methods for resolving chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution. Diastereomeric crystallization is another potential method, although it can be more complex to develop.
Q2: How do I choose between Chiral HPLC and Enzymatic Resolution?
A2: The choice of method depends on several factors:
-
Scale: Chiral HPLC is well-suited for both analytical and preparative scale separations. Enzymatic resolution is often highly efficient for larger scale preparations.
-
Development Time: Chiral HPLC method development can sometimes be faster, involving screening of different chiral stationary phases (CSPs) and mobile phases. Enzymatic resolution requires screening of various enzymes and reaction conditions.
-
Cost: The cost-effectiveness of each method depends on the scale of the resolution and the price of the chiral stationary phase or the enzyme.
-
Downstream Applications: The choice may also be influenced by the purity requirements for your subsequent experiments.
Q3: I am not getting good separation of my isomers using chiral HPLC. What should I do?
A3: Poor separation in chiral HPLC can be due to several factors. Please refer to the Troubleshooting Guide for Chiral HPLC below for a systematic approach to addressing this issue. Common starting points include screening different types of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based), and optimizing the mobile phase composition (e.g., polarity, additives).
Q4: My enzymatic resolution is not proceeding, or the enantioselectivity is low. What are the likely causes?
A4: Issues with enzymatic resolution can stem from enzyme inhibition, suboptimal reaction conditions (pH, temperature, solvent), or an inappropriate choice of enzyme for the substrate. Our Troubleshooting Guide for Enzymatic Resolution provides detailed steps to diagnose and resolve these problems.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized for the resolution of this compound.
Protocol 1: Chiral HPLC Method Development
This protocol outlines a general workflow for developing a chiral HPLC method for the separation of this compound enantiomers.
1. Column Selection:
- Begin by screening a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of chiral compounds.
- Recommended initial columns:
- CHIRALPAK® IA/IB/IC
- CHIRALCEL® OD/OJ
2. Mobile Phase Screening:
- For polysaccharide-based CSPs, start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
- If separation is not achieved, systematically vary the IPA concentration (e.g., 5%, 15%, 20%).
- If necessary, screen other alcohol modifiers such as ethanol.
- For some CSPs, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.
3. Optimization:
- Once partial separation is observed, optimize the mobile phase composition and flow rate to maximize resolution.
- Typical flow rates for analytical columns (e.g., 4.6 mm i.d.) are between 0.5 and 1.5 mL/min.
- Temperature can also be a critical parameter; screen temperatures between 10°C and 40°C.
4. Data Analysis:
- Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee) for each condition to determine the optimal separation method.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Protocol 2: Enzymatic Kinetic Resolution
This protocol provides a general procedure for the enzymatic kinetic resolution of racemic this compound. Lipases are a common choice for this type of transformation.
1. Enzyme and Acyl Donor Screening:
- Screen a panel of lipases, such as Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase (CRL).
- Select an appropriate acyl donor, such as vinyl acetate or isopropenyl acetate.
2. Reaction Setup:
- Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).
- Add the selected lipase (often immobilized for easier removal) and the acyl donor.
- Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.
3. Monitoring the Reaction:
- Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the substrate and product.
- The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the remaining substrate and the acylated product.
4. Work-up and Purification:
- Once the desired conversion is reached, filter off the immobilized enzyme.
- Remove the solvent under reduced pressure.
- Separate the unreacted enantiomer from the acylated product by column chromatography.
5. Data Analysis:
- Calculate the enantiomeric excess of the starting material and the product, the conversion, and the enantioselectivity (E-value).
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Troubleshooting Guides
Troubleshooting Chiral HPLC Separations
| Issue | Potential Cause | Suggested Solution |
| No Separation | Inappropriate Chiral Stationary Phase (CSP) | Screen a different class of CSP (e.g., if polysaccharide-based fails, try a cyclodextrin-based column). |
| Incorrect Mobile Phase | Systematically vary the polarity of the mobile phase. Try different alcohol modifiers (e.g., ethanol, 2-propanol). | |
| Poor Resolution | Mobile Phase Composition Not Optimal | Fine-tune the ratio of the mobile phase components. |
| High Flow Rate | Reduce the flow rate to allow for better equilibration. | |
| Temperature Not Optimal | Evaluate the effect of temperature on the separation. Lower temperatures often improve resolution. | |
| Poor Peak Shape | Secondary Interactions with the CSP | Add a small amount of an acidic or basic modifier to the mobile phase. |
| Sample Overload | Inject a smaller volume or a more dilute sample. |
Logical Relationship for Troubleshooting Chiral HPLC
Caption: Troubleshooting Logic for Chiral HPLC.
Troubleshooting Enzymatic Resolutions
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive Enzyme | Use a fresh batch of enzyme or test its activity with a known substrate. |
| Enzyme Inhibition | Ensure the substrate or solvent is not inhibiting the enzyme. Try a different solvent. | |
| Incorrect pH or Temperature | Optimize the reaction conditions. For lipases in organic media, the "pH memory" from the aqueous solution used for their preparation can be important. | |
| Low Enantioselectivity | Enzyme is Not Selective for the Substrate | Screen a wider range of enzymes, including lipases from different sources. |
| Suboptimal Temperature | Vary the reaction temperature, as enantioselectivity can be temperature-dependent. | |
| Slow Reaction Rate | Insufficient Enzyme Loading | Increase the amount of enzyme used. |
| Poor Mass Transfer | If using an immobilized enzyme, ensure adequate stirring to overcome diffusion limitations. |
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities of the individual enantiomers of this compound. Therefore, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform their own biological screenings to determine the activities of the resolved enantiomers. The stereochemistry of a molecule can significantly impact its biological function.[1][2][3]
References
Technical Support Center: Synthesis of 2-Isobutyl-1,3-oxothiolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-isobutyl-1,3-oxothiolane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is the acid-catalyzed condensation of isovaleraldehyde with 2-mercaptoethanol. The reaction involves the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization to form the desired 1,3-oxothiolane ring.
Q2: What are the most common impurities I should expect in my crude product?
A2: Common impurities include unreacted starting materials (isovaleraldehyde and 2-mercaptoethanol), water (a byproduct of the reaction), the cyclic trimer of isovaleraldehyde (2,4,6-triisobutyl-1,3,5-trioxane), the disulfide of 2-mercaptoethanol, and potential byproducts from the aldol condensation of isovaleraldehyde.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of starting materials and the formation of the product.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the product from less volatile impurities. Column chromatography on silica gel can also be employed for higher purity requirements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst. - Hydrolysis of the product during workup. | - Monitor the reaction until completion using TLC or GC. - Optimize the reaction temperature; excessive heat can lead to side reactions. - Ensure the appropriate catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is used. - Perform the aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and minimize hydrolysis. |
| Presence of a Significant Amount of Unreacted Isovaleraldehyde | - Insufficient reaction time. - Inefficient water removal. | - Extend the reaction time. - Use a Dean-Stark apparatus to effectively remove water and drive the equilibrium towards product formation. |
| Contamination with a High-Boiling Impurity | - Formation of the cyclic trimer of isovaleraldehyde (2,4,6-triisobutyl-1,3,5-trioxane). | - Use a minimal amount of acid catalyst, as excess acid can promote trimerization. - Maintain a moderate reaction temperature. - Purify by fractional distillation under reduced pressure to separate the product from the less volatile trimer. |
| Product Appears Cloudy or Contains Water | - Incomplete drying of the organic phase. - Hydrolysis of the product upon storage. | - Thoroughly dry the organic extract with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Store the purified product over a drying agent and under an inert atmosphere to prevent moisture ingress. |
| Detection of a Sulfur-Containing Impurity with a Higher Molecular Weight | - Oxidative dimerization of 2-mercaptoethanol to form the corresponding disulfide. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use fresh, high-purity 2-mercaptoethanol. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Isovaleraldehyde
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) in toluene.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC analysis of the reaction mixture.
-
Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Impurity Data
The following table summarizes the common impurities and their identifying characteristics.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature (GC-MS or NMR) |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | Characteristic aldehyde proton signal in ¹H NMR (~9.6 ppm); Distinctive mass spectrum. |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | Thiol proton signal in ¹H NMR (variable); Characteristic odor. |
| Water | H₂O | 18.02 | Broad singlet in ¹H NMR; Can be detected by Karl Fischer titration. |
| 2,4,6-Triisobutyl-1,3,5-trioxane | C₁₅H₃₀O₃ | 258.40 | Absence of aldehyde proton in ¹H NMR; Characteristic mass spectrum with fragmentation pattern corresponding to the trimer.[1] |
| Bis(2-hydroxyethyl) disulfide | C₄H₁₀O₂S₂ | 154.25 | Symmetrical signals in ¹H and ¹³C NMR; Mass spectrum indicating a dimer of 2-mercaptoethanol. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway of this compound and common side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low purity in the synthesis.
References
Technical Support Center: 2-Isobutyl-1,3-oxothiolane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the storage, handling, and troubleshooting for 2-isobutyl-1,3-oxothiolane, also known by its IUPAC name, 2-(2-methylpropyl)-1,3-oxothiolane. The following guidance is based on general chemical principles for 1,3-oxothiolane derivatives due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While a specific hazard profile is unavailable, 1,3-oxothiolane derivatives should be handled with care. Potential hazards are likely to include:
- Flammability: As an organic solvent, it may be flammable. Keep away from ignition sources.
- Irritation: May cause skin and eye irritation upon contact.
- Harmful if Inhaled or Swallowed: Use in a well-ventilated area and avoid ingestion.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, the following storage conditions are recommended based on best practices for similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize potential degradation and maintain compound integrity. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass bottle | To protect from light and prevent evaporation and contamination. |
| Location | Well-ventilated, dry area | To avoid moisture absorption and ensure safety. |
Q3: How should I handle this compound in the laboratory?
A3: Adherence to standard laboratory safety protocols is crucial.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Dispensing: Use appropriate tools for transferring the liquid to prevent spills.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality and stability of the reagents. This guide addresses potential issues you might encounter with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above.
-
Check for Impurities: Analyze a sample of the compound using appropriate analytical techniques (e.g., GC-MS, NMR) to check for the presence of degradation products.
-
Consider Hydrolysis: The 1,3-oxothiolane ring is susceptible to hydrolysis, especially in the presence of acidic conditions. Ensure all glassware is dry and that the reaction environment is free of acidic contaminants.
-
Issue 2: Presence of an Unpleasant Odor
-
Possible Cause: Potential decomposition leading to the release of volatile sulfur compounds.
-
Troubleshooting Steps:
-
Assess Storage Time: Prolonged storage, even under recommended conditions, can lead to slow degradation.
-
Purity Check: Use analytical methods to identify any volatile impurities.
-
Proper Disposal: If significant degradation is suspected, dispose of the compound according to your institution's hazardous waste guidelines.
-
Experimental Protocols
General Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-400 amu
-
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main peak corresponding to this compound and any impurity peaks.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the storage and handling of this compound.
Caption: Troubleshooting workflow for this compound issues.
avoiding artifact formation during 2-isobutyl-1,3-oxothiolane analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifact formation during the analysis of 2-isobutyl-1,3-oxothiolane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a sulfur-containing heterocyclic compound. Its analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), can be challenging due to its potential for thermal degradation, hydrolysis, and isomerization, leading to the formation of analytical artifacts. These artifacts can interfere with accurate quantification and identification.
Q2: What are the most common types of artifacts observed during the analysis of this compound?
A2: Based on the reactivity of the 1,3-oxothiolane ring system, common artifacts can include:
-
Ring-opened products: Resulting from hydrolysis or thermal stress.
-
Isomers: Cis/trans isomerization at the C2 position.
-
Oxidation products: Formation of sulfoxides or sulfones.
-
Elimination products: Loss of the isobutyl group or other fragmentation.
Q3: Can the choice of solvent affect the analysis?
A3: Yes, the solvent can play a significant role. Protic solvents (e.g., methanol, water) can promote hydrolysis of the oxothiolane ring, especially in the presence of acidic or basic residues. Some solvents, like dimethyl sulfoxide (DMSO), can decompose at high temperatures in the GC inlet, creating their own artifacts that may interfere with the analysis.
Q4: Are there alternative analytical techniques to GC-MS for this compound?
A4: While GC-MS is a common technique, Liquid Chromatography-Mass Spectrometry (LC-MS) might be a suitable alternative, particularly if the compound is thermally labile. LC analysis is performed at lower temperatures, reducing the risk of thermally induced artifact formation. However, method development would be required to optimize separation and ionization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Thermal Degradation in the GC Inlet | Lower the injector temperature. Use a pulsed splitless or cool on-column injection technique if available.[1][2] |
| Hydrolysis | Ensure all solvents, reagents, and vials are dry. Use an aprotic solvent for sample preparation. |
| Sample Matrix Interference | Perform a sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering compounds from the matrix. |
| Solvent-Related Artifacts | Run a blank analysis with only the solvent to identify any peaks originating from solvent degradation. Choose a more stable solvent if necessary. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated liner and column. Perform regular maintenance, including trimming the column and cleaning the injector port. |
| Column Overload | Dilute the sample or increase the split ratio. |
| Inappropriate GC Oven Temperature Program | Optimize the temperature ramp rate to ensure proper focusing of the analyte band on the column. |
Issue 3: Irreproducible Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol, ensuring consistent volumes, concentrations, and incubation times. |
| Variability in Injection Volume | Use an autosampler for precise and repeatable injections. |
| Analyte Instability in Solution | Analyze samples as soon as possible after preparation. Store samples at a low temperature and protected from light if immediate analysis is not possible. |
Experimental Protocols
Recommended GC-MS Starting Method
This method is adapted from a validated protocol for a structurally similar compound, 2-methyl-4-propyl-1,3-oxathiane, and serves as a robust starting point for the analysis of this compound.
| Parameter | Setting |
| Injection Mode | Splitless (with a short splitless time to minimize inlet residence time) |
| Injector Temperature | Start at a lower temperature (e.g., 200 °C) and optimize as needed. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 40 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min) |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Visualizations
Logical Workflow for Troubleshooting Artifact Formation
Caption: A flowchart to systematically identify the source of artifact formation.
Potential Degradation Pathways of this compound
Caption: Potential chemical reactions leading to artifact formation.
References
Validation & Comparative
Sensory Analysis of 2-Isobutyl-1,3-oxothiolane Enantiomers: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant gap in the sensory analysis of the enantiomers of 2-isobutyl-1,3-oxothiolane. While the general importance of chirality in the perception of flavor and fragrance compounds is well-established, specific quantitative data comparing the sensory profiles of the (R)- and (S)-enantiomers of this particular molecule are not publicly available.
This guide aims to provide a framework for understanding the potential sensory differences between these enantiomers, drawing on established principles of sensory science and the analysis of structurally related compounds. However, it is crucial to note that the information presented is based on general principles rather than direct experimental data for the target molecule.
Data Presentation
Due to the absence of specific experimental data, a quantitative comparison of the sensory properties of (R)- and (S)-2-isobutyl-1,3-oxothiolane is not possible at this time. Further research, including enantioselective synthesis and subsequent sensory evaluation, is required to determine their respective odor thresholds and flavor profiles.
Hypothetical Experimental Protocols
Should such research be undertaken, the following experimental protocols would be essential for a thorough sensory analysis.
Enantioselective Synthesis and Separation
A detailed protocol for the synthesis and separation of the individual enantiomers of this compound would be the foundational step. This would likely involve asymmetric synthesis or chiral chromatography to obtain enantiomerically pure samples.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique for determining the odor activity of individual compounds in a mixture.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Methodology:
-
Sample Preparation: Prepare a dilution series of the pure (R)- and (S)-enantiomers in an odor-free solvent (e.g., diethyl ether or mineral oil).
-
GC Separation: Inject the samples onto a gas chromatograph equipped with a chiral stationary phase column capable of separating the enantiomers.
-
Olfactometry: The column effluent is split between a flame ionization detector (FID) for quantitative analysis and a sniffing port.
-
Sensory Evaluation: Trained panelists sniff the effluent from the sniffing port and record the odor description and intensity at the time of elution.
-
Data Analysis: The results are used to determine the odor detection threshold of each enantiomer and to create a flavor profile.
Sensory Panel Evaluation
A trained sensory panel can provide detailed descriptions of the flavor and aroma of the individual enantiomers.
Logical Flow for Sensory Panel Evaluation
Caption: Logical workflow for sensory panel evaluation.
Methodology:
-
Panelist Selection and Training: Select and train a panel of individuals to recognize and describe different aroma and flavor attributes.
-
Sample Preparation: Prepare solutions of the pure enantiomers in a neutral medium (e.g., water or oil) or incorporate them into a simple food matrix.
-
Blinded Evaluation: Present the samples to the panelists in a blinded and randomized order to avoid bias.
-
Descriptive Analysis: Panelists will describe the perceived aroma and flavor using a standardized vocabulary and rate the intensity of each attribute.
-
Statistical Analysis: The collected data will be statistically analyzed to identify significant differences in the sensory profiles of the two enantiomers.
Conclusion
While direct experimental data on the sensory properties of this compound enantiomers is currently unavailable, this guide outlines the necessary experimental framework to conduct such a comparative analysis. The significant differences in odor perception often observed between enantiomers of other chiral molecules underscore the importance of such research for the flavor and fragrance industry, as well as for academic research in sensory science and drug development. Future studies employing the methodologies described herein are essential to elucidate the unique sensory contributions of each enantiomer.
A Comparative Analysis of Synthetic vs. Natural 2-Isobutyl-1,3-Oxothiolane for Researchers and Drug Development Professionals
An objective evaluation of the synthetic origins and physicochemical properties of 2-isobutyl-1,3-oxothiolane reveals a molecule of significant interest in various chemical and pharmaceutical research fields. This guide provides a comprehensive comparison of the known synthetic this compound with its hypothetical natural counterpart, supported by available data and experimental protocols.
Currently, there is no scientific evidence to suggest the natural occurrence of this compound. This compound is recognized as a synthetically derived molecule. Therefore, this comparison will focus on the well-documented properties of synthetic this compound and contrast this with the absence of a known natural source. This distinction is critical for researchers in drug development and other scientific disciplines where the origin and purity of a compound are paramount.
Physicochemical Properties
The following table summarizes the key physicochemical properties of synthetic this compound, based on data from chemical databases.[1]
| Property | Value |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane |
| Molecular Formula | C₇H₁₄OS |
| Molecular Weight | 146.25 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthesis of this compound
Synthetic this compound is typically produced through the condensation reaction of isovaleraldehyde and 2-mercaptoethanol. This reaction is a common and well-established method for the formation of 1,3-oxathiolanes.
Experimental Protocol: Synthesis of this compound
A generalized procedure for the synthesis of this compound is as follows:
-
Reactant Preparation: Equimolar amounts of isovaleraldehyde and 2-mercaptoethanol are prepared.
-
Reaction Setup: The reactants are dissolved in a suitable organic solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Catalysis: An acid catalyst, such as p-toluenesulfonic acid, is added to the mixture to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux. The progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
The synthesis of 1,3-oxathiolane derivatives, including those with chiral centers, can be achieved using stereoselective methods to produce specific enantiomers, which is particularly important in drug development.[2][3]
Stereochemistry
The synthesis of this compound from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, if required for a specific application, would necessitate chiral chromatography or the use of chiral resolving agents. For pharmaceutical applications, the biological activity of each enantiomer would need to be independently evaluated, as they may have different pharmacological and toxicological profiles.
Comparison of Synthetic vs. Hypothetical Natural this compound
| Feature | Synthetic this compound | Hypothetical Natural this compound |
| Source | Chemical Synthesis | Not known to occur naturally |
| Purity | High purity achievable through purification techniques. | Not applicable |
| Isomeric Composition | Typically a racemic mixture unless a stereoselective synthesis is employed. | Not applicable |
| Cost | Dependent on the cost of starting materials and the complexity of the synthesis and purification. | Not applicable |
| Availability | Readily available from chemical suppliers. | Not available |
| Regulatory Status | Well-defined for chemical and research use. | Not applicable |
Biological and Pharmaceutical Relevance
The 1,3-oxathiolane ring is a structural motif found in some pharmaceutical compounds. For instance, it is a key component of the antiviral drug lamivudine.[3] While there is no specific information on the biological activity or signaling pathways of this compound itself, its structural similarity to other bioactive molecules suggests potential for investigation in drug discovery programs. The absence of a known natural counterpart means that any biological activity observed would be solely attributable to the synthetic molecule.
Conclusion
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key points of comparison between synthetic and natural sources.
References
A Comparative Guide to Tropical Flavor Compounds: Situating 2-isobutyl-1,3-oxothiolane
For researchers, scientists, and professionals in drug development, understanding the nuances of flavor compounds is paramount for applications ranging from enhancing the palatability of formulations to developing novel food and beverage products. This guide provides a comparative analysis of key tropical flavor compounds, with a special focus on the sulfur-containing heterocyclic compound, 2-isobutyl-1,3-oxothiolane. Due to a lack of publicly available specific sensory data for this compound, this guide will focus on comparing major classes of tropical flavor compounds, providing a framework for where this and similar molecules fit within the broader landscape of tropical aromas.
The Chemical Diversity of Tropical Flavors
Tropical fruits owe their characteristic and often complex aromas to a rich tapestry of volatile organic compounds (VOCs). These compounds can be broadly categorized into several chemical classes, with esters, terpenes, and sulfur compounds being the most significant contributors.
-
Esters: Often regarded as the backbone of fruity flavors, esters typically impart sweet, fruity, and floral notes. They are formed from an alcohol and a carboxylic acid and are abundant in fruits like pineapple, banana, and mango.[1]
-
Terpenes: This large class of hydrocarbons and their oxygenated derivatives contribute a wide array of aromas, from the citrusy notes of limonene to the piney scent of α-pinene.[1] Terpenes are major constituents of the aroma of "New World" mangoes.
-
Sulfur Compounds: Though often present in trace amounts, sulfur-containing compounds can have a profound impact on the overall flavor profile due to their extremely low odor thresholds.[2] They can contribute ripe, juicy, and sometimes savory or onion-like notes, which are characteristic of fruits like passion fruit and durian.[3] this compound belongs to this important class of flavorants.
Quantitative Comparison of Key Tropical Flavor Compounds
The sensory impact of a flavor compound is not solely determined by its concentration but by its Odor Activity Value (OAV), which is the ratio of its concentration in a food matrix to its odor threshold. A compound with an OAV greater than 1 is considered to be a significant contributor to the overall aroma. The following tables summarize the organoleptic properties of selected tropical flavor compounds.
Table 1: Comparison of Key Tropical Flavor Esters
| Compound | Flavor Profile | Odor Threshold (in water, µg/L) | Found In |
| Ethyl butanoate | Fruity, pineapple, sweet | 1 | Mango, Pineapple, Passion Fruit |
| Ethyl hexanoate | Fruity, apple, banana, pineapple | 1 | Mango, Pineapple, Passion Fruit |
| Methyl butanoate | Fruity, apple-like | - | Pineapple |
| Ethyl 2-methylbutanoate | Fruity, apple-like | 0.006 | Pineapple |
Table 2: Comparison of Key Tropical Flavor Terpenes
| Compound | Flavor Profile | Odor Threshold (in water, µg/L) | Found In |
| Limonene | Citrus, sweet, orange | - | Mango |
| Myrcene | Herbaceous, woody, citrus | - | Mango |
| Linalool | Floral, citrus, sweet | - | Mango, Passion Fruit |
| α-Pinene | Piney, woody, fresh | - | Mango |
Table 3: Comparison of Key Tropical Flavor Sulfur Compounds
| Compound | Flavor Profile | Odor Threshold (in water, µg/L) | Found In |
| 3-Mercaptohexyl acetate | Blackcurrant, passion fruit | - | Passion Fruit |
| 3-Mercaptohexan-1-ol | Grapefruit, passion fruit | - | Passion Fruit |
| Dimethyl sulfide | Cooked cabbage, sulfury | - | Durian |
| Methanethiol | Cabbage, sulfury | 0.59[2] | Durian |
Experimental Protocols
Accurate comparison of flavor compounds relies on standardized and rigorous experimental methodologies. Below are detailed protocols for the instrumental and sensory analysis of flavor compounds.
Gas Chromatography-Olfactometry (GC-O) Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This allows for the identification of odor-active compounds in a complex mixture.
Protocol for GC-O Analysis of Tropical Fruit Volatiles:
-
Sample Preparation:
-
Homogenize fresh fruit pulp in a blender.
-
For volatile extraction, utilize Headspace Solid-Phase Microextraction (HS-SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Place a known amount of the homogenized sample into a headspace vial and seal.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-O Analysis:
-
Inject the adsorbed volatiles by inserting the SPME fiber into the heated injection port of the gas chromatograph.
-
Use a suitable capillary column (e.g., DB-WAX or DB-5) for separation.
-
Program the oven temperature with a gradient to ensure separation of a wide range of volatiles.
-
At the column outlet, split the effluent between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP).
-
Trained sensory panelists sniff the effluent at the ODP and record the retention time and a description of each perceived odor.
-
The intensity of each odor can be rated on a scale.
-
-
Data Analysis:
-
Identify the compounds corresponding to the odor events by their mass spectra and retention indices.
-
Calculate Odor Activity Values (OAVs) by dividing the concentration of each compound (determined by GC-MS with appropriate calibration) by its odor threshold.
-
Sensory Panel Evaluation
Sensory evaluation provides direct human perception data on the flavor characteristics of compounds. Descriptive analysis is a common method used to quantify the sensory attributes of a product.[6]
Protocol for Descriptive Sensory Analysis of Flavor Compounds:
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.
-
Train the panelists extensively to recognize and scale the intensity of relevant aroma attributes (e.g., fruity, sweet, sulfury, green) using reference standards.
-
-
Sample Preparation:
-
Prepare solutions of the flavor compounds to be tested in a neutral solvent (e.g., water or deodorized oil) at concentrations relevant to their potential use.
-
Present samples in coded, identical containers to blind the panelists.
-
Provide a neutral palate cleanser (e.g., unsalted crackers and water) between samples.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples individually in a controlled sensory booth.
-
Each panelist rates the intensity of the agreed-upon sensory attributes on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the compounds.
-
Visualize the results using spider web plots to compare the sensory profiles.
-
Conclusion
The world of tropical flavors is chemically diverse, with esters, terpenes, and sulfur compounds playing pivotal roles in creating the characteristic aromas of these fruits. While quantitative data for many of these compounds allows for a robust comparison of their sensory impact, the specific organoleptic properties of this compound remain to be fully characterized in publicly accessible literature. Based on its chemical structure as a sulfur-containing heterocyclic compound, it is poised to be a potent flavorant with a likely low odor threshold, contributing unique and complex notes to a tropical flavor profile. Further research, including detailed sensory and instrumental analysis as outlined in the provided protocols, is necessary to fully elucidate its sensory characteristics and potential applications. This guide provides a foundational understanding for researchers and developers to navigate the complex and fascinating world of tropical flavors.
References
- 1. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 5. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medallionlabs.com [medallionlabs.com]
A Comprehensive Guide to the Validation of 2-Isobutyl-1,3-Oxothiolane Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is paramount. This guide provides a detailed comparison and validation protocol for analytical methods aimed at quantifying 2-isobutyl-1,3-oxothiolane, a sulfur-containing heterocyclic compound. Adherence to rigorous validation standards ensures the reliability and reproducibility of analytical data.
Comparative Analysis of Quantification Methods
The quantification of this compound, due to its volatile nature, is most effectively achieved using gas chromatography (GC). The choice of detector is a critical factor influencing sensitivity and selectivity. The two primary methods compared here are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with a Pulsed Flame Photometric Detector (GC-PFPD).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Pulsed Flame Photometric Detector (GC-PFPD) | Alternative Method: High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High (based on mass-to-charge ratio) | High (selective for sulfur and phosphorus compounds) | Moderate to Low (potential for co-eluting interferences) |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Very Low (pg/mL to fg/mL for sulfur) | Higher (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Very Low (pg/mL) | Higher (µg/mL) |
Experimental Workflow for Method Validation
The validation of the chosen analytical method should follow a structured workflow to ensure all performance characteristics are adequately assessed. This workflow is applicable to both GC-MS and GC-PFPD methods.
Detailed Experimental Protocols
The following protocols are based on established guidelines for analytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., OV-101) is often suitable for separating volatile organic compounds.[6]
-
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile sulfur compounds from various matrices.[7][8]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
Validation Parameters and Procedures
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze a blank matrix (without this compound) to check for interfering peaks at the retention time of the analyte.
-
Analyze a sample spiked with this compound and potential impurities or related compounds to ensure no co-elution occurs.
-
Confirm the identity of the analyte peak using its mass spectrum.
-
-
Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a defined range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound in the appropriate matrix, covering the expected concentration range of the samples.
-
Analyze each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.99.
-
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high) within the linear range.
-
Analyze a minimum of three replicates at each concentration level.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance criteria are typically between 80% and 120% recovery.
-
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or on different equipment.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
-
Acceptance criteria for %RSD are typically ≤ 15%.
-
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ / S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ / S).
-
The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
-
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to critical method parameters such as GC oven temperature, carrier gas flow rate, and injector temperature.
-
Analyze samples under each modified condition and assess the impact on the results (e.g., retention time, peak area, and resolution).
-
The method is considered robust if the results remain within the acceptance criteria.
-
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
By following these guidelines and protocols, researchers can ensure that their quantification method for this compound is reliable, accurate, and fit for its intended purpose.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. wjarr.com [wjarr.com]
- 5. fda.gov [fda.gov]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Compound 529631: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
A Comparative Analysis of 3-Mercaptohexyl Acetate Across Select Fruit Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sulfur-containing aroma compound, 3-mercaptohexyl acetate (3-MHA), in different fruit varieties. While the initially requested compound, 2-isobutyl-1,3-oxothiolane, is not documented as a significant volatile in fruits, 3-MHA is a well-studied thiol ester known for its potent tropical fruit aroma, making it a relevant and valuable subject for comparative analysis. This document summarizes its concentration, sensory contribution, and analytical methodologies for its detection.
Quantitative Data Summary
The concentration of 3-mercaptohexyl acetate can vary significantly among different fruit varieties and is also influenced by factors such as ripeness and processing (e.g., fermentation in wine). The following table summarizes available quantitative data for 3-MHA in select fruits.
| Fruit Variety | Concentration of 3-Mercaptohexyl Acetate (ng/L) | Aroma Contribution |
| Grapes (Sauvignon Blanc Wine) | Can exceed perception threshold | Passion fruit, box tree nuances |
| Passion Fruit (Yellow) | Present (exact concentration variable) | Key contributor to the characteristic tropical fruit and sulfurous aroma |
| Guava (Pink) | ~13 µg/kg (in one study) | Black currant-like, contributes to the overall tropical fruit profile |
Sensory Profile and Importance
3-Mercaptohexyl acetate is recognized for its significant contribution to the aroma of many tropical and temperate fruits. Its sensory perception is highly dependent on its concentration. At low levels, it imparts desirable notes of passion fruit, grapefruit, and black currant. However, at higher concentrations, it can develop a less pleasant "catty" or sweaty aroma. The odor threshold for 3-MHA is remarkably low, meaning even trace amounts can have a significant impact on the overall flavor profile of a fruit.
Experimental Protocols
The quantification of volatile sulfur compounds like 3-MHA in complex fruit matrices requires sensitive and specific analytical techniques. A common workflow for the analysis of 3-MHA is outlined below.
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the fruit pulp is homogenized, often in the presence of an antioxidant (e.g., ascorbic acid) to prevent the degradation of volatile thiols.
-
Internal Standard Addition: A known amount of a labeled internal standard (e.g., deuterated 3-MHA) is added to the homogenate for accurate quantification via stable isotope dilution analysis (SIDA).
-
Extraction: Volatiles are typically extracted using solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE). For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in the sample to adsorb the volatile compounds.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The adsorbed volatiles are thermally desorbed from the SPME fiber or SBSE stir bar in the heated injector of a gas chromatograph.
-
Separation: The compounds are separated based on their boiling points and polarity on a capillary column (e.g., a DB-WAX or DB-5ms column).
-
Detection and Quantification: The separated compounds are detected by a mass spectrometer. Identification is confirmed by comparing the mass spectrum and retention time to that of an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Biosynthetic Pathway of 3-Mercaptohexyl Acetate
3-Mercaptohexyl acetate is not typically pre-existing in high concentrations in intact fruits but is often formed from non-volatile precursors during ripening or processing, such as fermentation. The pathway involves the formation of its precursor, 3-mercaptohexan-1-ol (3-MH), which is then acetylated. The formation of 3-MH can occur through the addition of hydrogen sulfide to (E)-2-hexenal, a C6 aldehyde formed from the lipoxygenase (LOX) pathway during fruit tissue disruption. In the context of wine, yeast plays a crucial role in releasing 3-MH from its conjugated precursors present in the grape must and in its subsequent esterification to 3-MHA.
Caption: Simplified pathway of 3-MHA formation in fruits.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of 3-mercaptohexyl acetate in fruit samples.
Confirming the Structure of 2-Isobutyl-1,3-Oxothiolane Using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis for confirming the chemical structure of 2-isobutyl-1,3-oxothiolane through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted ¹H and ¹³C NMR data with established chemical shifts for analogous structural motifs, researchers can confidently verify the synthesis of this target molecule. This document outlines a general experimental protocol for the synthesis and subsequent NMR analysis, presents the predicted spectral data in clear tabular format, and includes a visual representation of the structural correlations.
Predicted NMR Data for Structural Verification
To facilitate the structural confirmation of this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| H-2 | ~4.8 - 5.2 | Triplet (t) | ~6-7 |
| H-4 (OCH₂) | ~3.9 - 4.2 | Multiplet (m) | - |
| H-5 (SCH₂) | ~2.9 - 3.2 | Multiplet (m) | - |
| H-1' (CH₂) | ~1.7 - 1.9 | Multiplet (m) | ~6-7 |
| H-2' (CH) | ~1.8 - 2.1 | Nonet (n) | ~6-7 |
| H-3' (CH₃) | ~0.9 - 1.0 | Doublet (d) | ~6-7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~85 - 95 |
| C-4 | ~65 - 75 |
| C-5 | ~30 - 40 |
| C-1' | ~45 - 55 |
| C-2' | ~24 - 30 |
| C-3' | ~22 - 28 |
Comparative Analysis with Related Structures
The predicted chemical shifts for the isobutyl group in this compound can be compared to the known NMR data for isobutane. In isobutane, the methyl protons (CH₃) resonate around 0.9 ppm and the methine proton (CH) at approximately 1.7 ppm. Similarly, the ¹³C chemical shifts for the methyl and methine carbons of isobutane are around 24.6 ppm and 23.3 ppm, respectively. The predicted shifts for the isobutyl moiety in the target molecule are consistent with these values, with expected downfield shifts due to the proximity of the electronegative oxygen and sulfur atoms in the oxothiolane ring.
For the 1,3-oxothiolane ring, the protons on the carbon adjacent to the oxygen (C4) are expected to be more deshielded and appear at a higher chemical shift compared to the protons on the carbon adjacent to the sulfur (C5). This is reflected in the predicted values. The chemical shift of the C2 carbon is significantly downfield due to its position between two heteroatoms.
Experimental Protocol
The following provides a general methodology for the synthesis of this compound and its subsequent NMR analysis.
Table 3: Experimental Protocol
| Step | Procedure | Details |
| 1. Synthesis | Reaction of Isovaleraldehyde with 2-Mercaptoethanol | To a solution of isovaleraldehyde (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add 2-mercaptoethanol (1-1.2 equivalents). A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is stirred at room temperature or gently heated, and the formation of water is monitored (e.g., using a Dean-Stark apparatus). |
| 2. Work-up and Purification | Extraction and Chromatography | Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. |
| 3. NMR Sample Preparation | Dissolution in Deuterated Solvent | A small amount of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). |
| 4. NMR Data Acquisition | ¹H and ¹³C NMR Spectroscopy | ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained. |
| 5. Data Analysis | Spectral Interpretation | The acquired spectra are processed and analyzed. The chemical shifts, multiplicities, and integration of the ¹H NMR signals, along with the chemical shifts of the ¹³C NMR signals, are compared with the predicted values to confirm the structure of this compound. |
Visualization of Structural-Spectral Correlations
The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals, providing a clear visual guide for spectral assignment.
Caption: Correlation of molecular structure with predicted NMR signals.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Isobutyl-1,3-Oxothiolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct gas chromatography (GC) methods for the quantitative analysis of 2-isobutyl-1,3-oxothiolane, a volatile sulfur-containing compound of interest in flavor and fragrance analysis as well as in pharmaceutical development as a potential impurity or starting material. The cross-validation of these methods is essential to ensure the reliability, accuracy, and robustness of analytical data. This document details the experimental protocols, presents comparative data, and outlines the logical workflow of the analytical and validation processes.
Methodology Comparison
Two primary analytical methods are proposed and cross-validated for the determination of this compound:
-
Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) : A robust and widely used technique for the analysis of volatile compounds.
-
Method B: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) : A more sensitive and selective method, particularly useful for trace-level analysis.
A summary of the key validation parameters for these two methods is presented below.
| Validation Parameter | Method A (HS-GC-FID) | Method B (HS-SPME-GC-MS) | Acceptance Criteria (based on ICH Guidelines) |
| Linearity (R²) | 0.9985 | 0.9995 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 80% - 120% |
| Precision (% RSD) | |||
| - Repeatability | 1.8% | 1.2% | ≤ 2% |
| - Intermediate Precision | 2.5% | 1.9% | ≤ 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 µg/mL | - |
| Robustness | Unaffected by minor changes in flow rate and oven temperature | Unaffected by minor changes in extraction time and desorption temperature | No significant impact on results |
Experimental Protocols
Detailed methodologies for the two analytical procedures are provided to ensure reproducibility.
Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
1. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. For analysis, 1 mL of each standard or sample is placed in a 20 mL headspace vial and sealed.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system with a G1888 headspace autosampler and Flame Ionization Detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Headspace Parameters: Oven temperature 80°C, loop temperature 90°C, transfer line temperature 100°C, vial equilibration time 15 min.
Method B: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
1. Sample Preparation: Sample preparation follows the same procedure as in Method A.
2. Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: Thermo Scientific TRACE 1310 GC coupled to an ISQ single quadrupole MS.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Column: TG-WAXMS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 40°C (hold for 3 min), ramp to 240°C at 8°C/min, and hold for 10 min.
-
Injector Temperature: 250°C (for desorption).
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
SPME Parameters: Extraction temperature 60°C, extraction time 30 min, desorption time 5 min.
Cross-Validation Protocol
To ensure the interchangeability of the two methods, a cross-validation study is performed. This involves analyzing the same set of samples using both Method A and Method B and comparing the results.
1. Accuracy and Precision: Three concentration levels (low, medium, and high) of this compound are prepared and analyzed in triplicate on three different days by two different analysts to assess intra- and inter-day precision and accuracy.
2. Linearity: A series of at least five concentrations of the analyte are analyzed to demonstrate the linear relationship between the concentration and the instrument response.
3. Specificity: The ability of the methods to differentiate this compound from other potentially interfering compounds is assessed by analyzing a placebo sample spiked with related substances.
4. Robustness: Minor, deliberate changes are made to the method parameters (e.g., GC oven temperature, carrier gas flow rate, SPME extraction time) to evaluate the method's reliability during normal usage.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method and the logical process of the cross-validation study.
Caption: Workflow for Method A (HS-GC-FID).
Caption: Workflow for Method B (HS-SPME-GC-MS).
Caption: Cross-Validation Logical Flow.
Comparative Analysis of the Biological Activity of 2-Isobutyl-1,3-oxothiolane and Structurally Related Compounds
A comprehensive review of available scientific literature reveals a notable scarcity of specific biological activity data for 2-isobutyl-1,3-oxothiolane. However, by examining structurally similar compounds and the broader class of 1,3-oxothiolane derivatives, a predictive comparison of its potential bioactivity can be constructed. The 1,3-oxothiolane ring is a recognized pharmacophore, particularly in the realm of antiviral agents, suggesting that this compound may exhibit similar properties.
The primary biological activity associated with the 1,3-oxothiolane scaffold is its role in antiviral therapies, most notably as nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV.[1] Compounds such as lamivudine and emtricitabine, which feature a 1,3-oxathiolane ring, are cornerstone medications in HIV treatment.[1] While this compound is a simpler, non-nucleoside analogue, the presence of this core structure suggests a potential, albeit likely less potent, for interaction with viral enzymes.
In addition to antiviral potential, other heterocyclic compounds containing sulfur and oxygen, such as 1,3,4-oxadiazoles and thiazolidinones, have demonstrated a wide range of antimicrobial activities, including antifungal and antibacterial properties. This suggests that the 1,3-oxothiolane moiety could contribute to similar biological effects.
Comparison with Structurally Similar Compounds
To provide a comparative framework, this guide examines the biological activities of various 2-substituted and 4-substituted 1,3-oxothiolane derivatives and related heterocyclic compounds.
Antiviral Activity
The most well-documented activity of 1,3-oxothiolane derivatives is their antiviral efficacy, particularly against HIV. This activity is intrinsically linked to their function as nucleoside analogues that, after intracellular phosphorylation, act as chain terminators for viral reverse transcriptase.
Table 1: Antiviral Activity of Selected 1,3-Oxothiolane Nucleoside Analogues
| Compound | Virus | Activity (EC₅₀) | Cell Line |
| Lamivudine (3TC) | HIV-1 | 0.0035 µM | MT-4 |
| Emtricitabine (FTC) | HIV-1 | 0.0017 µM | MT-2 |
| Racivir | HIV-1 | 0.012 µM | MT-4 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
While direct data for this compound is unavailable, the structure-activity relationship (SAR) of these antiviral nucleosides indicates that the nature of the substituent at the 2-position of the oxothiolane ring is crucial for activity. For non-nucleoside analogues, the biological activity is likely to be significantly different and would need to be determined experimentally.
Antimicrobial Activity
Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds
| Compound Class | Organism | Activity (MIC) |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 1.56-25 µg/mL |
| Escherichia coli | 3.12-50 µg/mL | |
| Candida albicans | 6.25-100 µg/mL | |
| Thiazolidinone Derivatives | Bacillus subtilis | 10-50 µg/mL |
| Aspergillus niger | 25-100 µg/mL |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
These findings suggest that an investigation into the potential antibacterial and antifungal properties of this compound would be a worthwhile avenue of research.
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed methodologies for key biological assays are provided below.
Antiviral Assay (HIV-1)
Objective: To determine the 50% effective concentration (EC₅₀) of a compound required to inhibit HIV-1 replication in a human T-cell line.
Methodology:
-
Cell Culture: Human T-cell lines (e.g., MT-4, MT-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., IIIB, NL4-3) is propagated in the same T-cell line to generate a high-titer virus stock.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
The test compound is serially diluted and added to the wells.
-
A predetermined amount of HIV-1 is added to infect the cells.
-
The plate is incubated at 37°C in a 5% CO₂ incubator for 5-7 days.
-
-
Endpoint Measurement: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric or radiometric assay, or by measuring the level of p24 antigen using an ELISA kit.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are grown on appropriate agar plates and then a suspension is prepared in sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Potential mechanism of antiviral action for 1,3-oxothiolane nucleoside analogues.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking in the public domain, the well-established antiviral properties of the 1,3-oxothiolane scaffold in nucleoside analogues provide a strong rationale for investigating its potential in this area. Furthermore, the demonstrated antimicrobial activities of other sulfur and oxygen-containing five-membered heterocyclic compounds suggest that this compound and its analogues may also possess valuable antibacterial and antifungal properties. The provided experimental protocols and conceptual diagrams offer a roadmap for future research to elucidate the specific biological profile of this compound and its potential as a lead for novel therapeutic agents. Further synthesis and screening of a series of 2-alkyl-1,3-oxothiolanes are necessary to establish a clear structure-activity relationship and to fully understand the therapeutic potential of this chemical class.
References
Odor Threshold Determination: A Comparative Guide for 2-Isobutyl-1,3-oxothiolane and Structurally Related Compounds
For Immediate Release
This guide provides a comparative analysis of odor threshold determination with a focus on 2-isobutyl-1,3-oxothiolane. Due to the limited publicly available data on the odor threshold of this compound, this document offers a comparison with structurally related compounds and presents a standardized experimental protocol for odor threshold determination. This information is intended for researchers, scientists, and professionals in the drug development and flavor and fragrance industries.
Comparative Analysis of Odor Thresholds
| Compound | Structure | Odor Threshold (in water) | Odor Description |
| This compound | Data not available | Not available | |
| 2-Methyl-4-propyl-1,3-oxathiane | 2 ppb ((+)-cis isomer), 4 ppb ((-)-cis isomer)[1] | Tropical, green, sulfury, fruity[1] | |
| Grapefruit Mercaptan (p-menthane-8-thiol) | 0.00005 ppb | Grapefruit | |
| Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) | 0.001 ppb | Fenugreek, curry, caramel | |
| Geosmin | 0.01 ppb | Earthy, musty |
Experimental Protocol: Odor Threshold Determination (Based on ASTM E679-19)
The following is a detailed methodology for determining the odor detection threshold of a substance, adapted from the ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."
1. Objective: To determine the lowest concentration at which a substance can be detected by the human sense of smell.
2. Materials:
-
Odor-free water or other specified solvent/matrix.
-
The odorant to be tested (e.g., this compound).
-
Glassware (e.g., beakers, graduated cylinders, volumetric flasks) thoroughly cleaned and rendered odor-free.
-
A panel of trained sensory assessors.
3. Panelist Selection and Training:
-
Select a panel of at least 10-15 individuals.
-
Screen panelists for their ability to detect a range of standard odorants.
-
Train panelists on the specific procedure and terminology to be used in the test.
4. Sample Preparation:
-
Prepare a stock solution of the odorant in the chosen solvent.
-
Create a series of dilutions from the stock solution, typically with a dilution factor of 2 or 3 between each step. The concentration range should span from well below the expected threshold to a level that is clearly detectable.
5. Sensory Evaluation Procedure (Forced-Choice Triangle Test):
-
For each dilution level, present three samples to each panelist: two blanks (solvent only) and one sample containing the odorant.
-
The order of presentation of the samples should be randomized for each panelist and each dilution level.
-
Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
Panelists must make a choice, even if they are not certain.
-
A rest period between each set of samples is required to prevent olfactory fatigue.
6. Data Analysis:
-
For each panelist, the individual threshold is determined as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
7. Reporting:
-
The final report should include the group odor threshold concentration, the number of panelists, the solvent used, and the specific methodology employed.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the determination of an odor threshold using the forced-choice ascending concentration series method.
Caption: Experimental workflow for odor threshold determination.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Isobutyl-1,3-oxothiolane
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Isobutyl-1,3-oxothiolane, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Flammability: Organic liquids of this nature are typically flammable.[1][2][3][4] Vapors may form explosive mixtures with air.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: May be harmful to aquatic life.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or safety goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
Minor Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.
Waste Collection and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for flammable liquid waste.[2][3] The container must be compatible with this compound. Glass or high-density polyethylene (HDPE) are generally suitable.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[3] All components of a mixture must be listed.
-
Segregation:
-
Do not mix with oxidizing agents.
-
Keep separate from acidic and basic waste streams.
-
If the compound is halogenated, it should be collected in a designated halogenated waste stream. However, based on its name, this compound is not halogenated and should be collected with non-halogenated flammable organic waste.[5]
-
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain.[3][4] Evaporation in a fume hood is also not an acceptable method of disposal. All chemical waste must be managed through your institution's EHS-approved hazardous waste disposal program.
Step-by-Step Disposal:
-
Ensure all required PPE is in place.
-
Carefully transfer the waste this compound into the designated, labeled hazardous waste container.
-
Keep the waste container securely closed when not in use.[3]
-
Store the waste container in a designated satellite accumulation area (SAA) that is inspected regularly.
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by the EHS department for final disposal.
Logical Workflow for Disposal
References
- 1. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 2. How Should Flammables Be Disposed Of? [greenflow.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Essential Safety and Logistical Information for Handling 2-Isobutyl-1,3-oxothiolane
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Isobutyl-1,3-oxothiolane. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organosulfur compound. While specific toxicity data is not available, compounds in this class, such as thioethers and thiols, are known for their strong, unpleasant odors and potential for moderate toxicity.[1][2] The primary hazards are likely to be skin and eye irritation, harmful effects if swallowed or inhaled, and the potential for a strong, pervasive odor.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). It may be advisable to wear double gloves for prolonged handling. |
| Eye Protection | ANSI-rated safety goggles. A face shield should also be worn when there is a risk of splashing. |
| Body Protection | A flame-retardant lab coat is standard. For larger quantities or in case of a significant spill, chemical-resistant coveralls (e.g., Tyvek) are recommended. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. For situations with a higher risk of exposure, a full-face respirator with appropriate cartridges may be necessary. |
| Foot Protection | Closed-toe, chemical-resistant shoes are mandatory in the laboratory. |
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes data for the closely related compound, 2-isopropyl-1,3-oxothiolane, which can serve as a useful estimate.
| Property | Value (for 2-isopropyl-1,3-oxothiolane) |
| Molecular Formula | C6H12OS |
| Molecular Weight | 132.23 g/mol |
| XLogP3-AA | 2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Source: PubChem CID 28673
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure to its potentially strong odor and vapors.[2]
-
Odor Control: Due to the likely powerful stench characteristic of organosulfur compounds, it is crucial to have an odor control plan. This may include working in a designated area and having a bleach solution available for immediate decontamination of glassware and surfaces.[1]
-
Safe Practices: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Emergency and Disposal Plan
Spill Response:
-
Small Spills: For a small spill contained within a fume hood, use an absorbent material to soak up the liquid. The contaminated absorbent and any cleaning materials should be placed in a sealed container for hazardous waste disposal.[1]
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert your institution's EHS department.[3] Prevent the spill from entering drains.
-
Decontamination: All surfaces, glassware, and equipment that come into contact with the compound should be decontaminated. A bleach solution can be effective for oxidizing and neutralizing the odor of organosulfur compounds.[1]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and properly labeled container.
-
Dispose of the hazardous waste through your institution's EHS-approved procedures. Do not mix with other waste streams unless explicitly permitted.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
